4-(2-Bromoethyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNRGWOWXNCGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512333 | |
| Record name | 4-(2-Bromoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72054-56-9 | |
| Record name | 4-(2-Bromoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(2-Bromoethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 4-(2-Bromoethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of the most common synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.
Introduction
This compound is a valuable bifunctional molecule featuring a reactive bromoethyl group and a versatile nitrile moiety on a benzene ring.[1] This unique structure makes it an important building block in organic synthesis, particularly in the construction of complex molecular architectures for medicinal chemistry and materials science. Its application as a linker in Proteolysis Targeting Chimeras (PROTACs) has further highlighted its significance in modern drug discovery. This guide focuses on the most practical and efficient laboratory-scale synthesis of this compound, primarily through the bromination of 4-(2-hydroxyethyl)benzonitrile.
Primary Synthesis Pathway: Bromination of 4-(2-hydroxyethyl)benzonitrile
The most direct and widely employed method for the synthesis of this compound is the substitution of the hydroxyl group in 4-(2-hydroxyethyl)benzonitrile with a bromine atom. This transformation can be achieved using various brominating agents. Two of the most common and effective methods are detailed below: reaction with phosphorus tribromide (PBr₃) and the Appel reaction.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Physical and Spectroscopic Data of Reactants and Products
A summary of the key physical and spectroscopic data for the starting material and the final product is presented in Table 1.
Table 1: Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4-(2-hydroxyethyl)benzonitrile | C₉H₉NO | 147.17 | 51[2][3] | 116-118 @ 0.5 mmHg[4] | 7.62 (d, 2H), 7.35 (d, 2H), 3.92 (t, 2H), 2.91 (t, 2H), 1.75 (s, 1H) | 144.1, 132.4, 129.6, 119.0, 111.2, 62.9, 38.7 |
| This compound | C₉H₈BrN | 210.07 | solid | Not available | 7.63 (d, 2H), 7.36 (d, 2H), 3.68 (t, 2H), 3.23 (t, 2H) | 143.2, 132.5, 130.0, 118.7, 111.8, 38.5, 32.1 |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Method A: Bromination using Phosphorus Tribromide (PBr₃)
This method is a classic and effective way to convert primary alcohols to alkyl bromides.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis using PBr₃.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(2-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Table 2: Reagents and Conditions for PBr₃ Method
| Reagent/Parameter | Molar Equivalent | Notes |
| 4-(2-hydroxyethyl)benzonitrile | 1.0 | Starting material |
| Phosphorus Tribromide (PBr₃) | 0.4 | Added dropwise at 0 °C |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Temperature | 0 °C to Room Temp. | Controlled addition at low temperature |
| Reaction Time | 3-5 hours | Monitored by TLC |
| Expected Yield | >80% | Based on similar reactions |
Method B: The Appel Reaction
The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl halides using a combination of a phosphine and a carbon tetrahalide.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis via the Appel reaction.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 4-(2-hydroxyethyl)benzonitrile (1.0 eq), carbon tetrabromide (CBr₄) (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 15 mL per gram of alcohol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated triphenylphosphine oxide.
-
Washing: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield the desired product.
Table 3: Reagents and Conditions for Appel Reaction
| Reagent/Parameter | Molar Equivalent | Notes |
| 4-(2-hydroxyethyl)benzonitrile | 1.0 | Starting material |
| Carbon Tetrabromide (CBr₄) | 1.5 | Bromine source |
| Triphenylphosphine (PPh₃) | 1.5 | Reagent |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Temperature | 0 °C to Room Temp. | Mild reaction conditions |
| Reaction Time | 2.5-3.5 hours | Monitored by TLC |
| Expected Yield | High | Typically >85% for primary alcohols[5] |
Safety Precautions
-
This compound: This compound is a brominated aromatic and should be handled with care. It is harmful if swallowed. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn. Work in a well-ventilated fume hood.
-
Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme caution in a fume hood.
-
Carbon Tetrabromide (CBr₄): CBr₄ is toxic and an irritant. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
Conclusion
The synthesis of this compound from 4-(2-hydroxyethyl)benzonitrile is a straightforward and efficient process that can be accomplished through several methods. The use of phosphorus tribromide or the Appel reaction conditions are both reliable and high-yielding. The choice of method may depend on the availability of reagents and the scale of the reaction. The detailed protocols and data provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
An In-Depth Technical Guide to 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)benzonitrile, a key intermediate in organic synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identifiers, experimental protocols for its synthesis, and its application in the construction of PROTACs.
Core Identifiers and Properties
This compound is a bifunctional molecule featuring a nitrile group and a bromoethyl chain attached to a benzene ring. These features make it a versatile building block in medicinal chemistry. The key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 72054-56-9 |
| Chemical Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC=C1CCBr)C#N |
| InChI Key | NNNRGWOWXNCGCV-UHFFFAOYSA-N[1] |
| Appearance | Solid |
| Melting Point | 53-54 °C[1] |
| Boiling Point | 290 °C[1] |
Experimental Protocols
Synthesis of this compound from 4-(2-Hydroxyethyl)benzonitrile
Materials:
-
4-(2-Hydroxyethyl)benzonitrile
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Anhydrous sodium sulfate (Na₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
-
Magnetic stirrer and heating mantle
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Rotary evaporator
-
Silica gel for column chromatography
Procedure (General Outline):
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, dissolve 4-(2-Hydroxyethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the brominating agent (e.g., PBr₃, ~0.4 eq, or SOBr₂, ~1.1 eq) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Application in PROTAC Synthesis: Coupling with a Primary Amine
The bromoethyl group of this compound makes it an excellent electrophile for nucleophilic substitution reactions, a key step in the assembly of PROTACs. The following is a general protocol for the coupling of this compound with a primary amine, which could be part of a warhead for a protein of interest or an E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing compound (e.g., a derivative of an E3 ligase ligand like lenalidomide) (1.0 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing compound in anhydrous DMF or DMSO.
-
Addition of Base: Add DIPEA to the solution and stir for a few minutes.
-
Addition of Linker: Add a solution of this compound (1.0 eq) in anhydrous DMF or DMSO to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours to overnight. Monitor the reaction progress by LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by flash column chromatography or preparative HPLC.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the key synthetic steps described above.
Caption: Synthesis of this compound.
Caption: PROTAC Synthesis Workflow.
References
Spectroscopic Analysis of 4-(2-Bromoethyl)benzonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Bromoethyl)benzonitrile, catering to researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not publicly available in the searched databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with structurally related molecules.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Aromatic protons (ortho to -CN) |
| ~7.40 | Doublet | 2H | Aromatic protons (ortho to -CH₂CH₂Br) |
| ~3.60 | Triplet | 2H | -CH₂-Br |
| ~3.25 | Triplet | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C (quaternary, attached to -CH₂CH₂Br) |
| ~132 | Aromatic CH (ortho to -CN) |
| ~130 | Aromatic CH (ortho to -CH₂CH₂Br) |
| ~118 | -C≡N (Nitrile Carbon) |
| ~112 | Aromatic C (quaternary, attached to -CN) |
| ~38 | Ar-CH₂- |
| ~32 | -CH₂-Br |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2230 | Strong | C≡N stretch (Nitrile) |
| ~1610, 1500 | Medium-Strong | Aromatic C=C bending |
| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |
| ~650 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity | Assignment |
| 211/209 | High | Molecular ion peak [M]⁺ (presence of Br isotopes) |
| 130 | Moderate | [M - Br]⁺ |
| 116 | High | [M - CH₂Br]⁺ (tropylium ion fragment) |
| 102 | Moderate | [C₇H₄N]⁺ (benzonitrile fragment) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Mass Spectrometry (MS)
This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
Mass Analysis and Detection:
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the molecular structure, a generalized workflow for spectroscopic analysis, and the logical relationships between the different spectroscopic techniques.
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Bromoethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Due to the limited availability of direct quantitative data for this specific compound, this document leverages information on structurally similar molecules and established scientific principles to provide a thorough understanding of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided, adhering to internationally recognized guidelines. This guide is intended to be a valuable resource for researchers and professionals involved in the handling, storage, and application of this compound in a laboratory and drug development setting.
Introduction
This compound, with the chemical formula C₉H₈BrN, is a bifunctional organic molecule featuring a reactive bromoethyl group and a cyano-substituted aromatic ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and organic synthesis. Notably, it serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a precursor for the synthesis of various kinase inhibitors, highlighting its importance in modern drug discovery.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective use, ensuring the integrity of synthetic pathways and the quality of the final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | |
| Molecular Weight | 210.07 g/mol | |
| Appearance | Solid | |
| InChI Key | NNNRGWOWXNCGCV-UHFFFAOYSA-N | |
| SMILES | BrCCC1=CC=C(C#N)C=C1 | |
| Storage | Store at room temperature. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year. | [1][2][3][4] |
Solubility Profile
Table 2: Qualitative Solubility of Structurally Similar Benzonitrile Derivatives
| Solvent | Benzonitrile | 4-(Bromomethyl)benzonitrile | Expected Solubility of this compound |
| Water | Slightly soluble (0.4331 g/100 g at 25°C)[5] | Insoluble[6] | Likely poorly soluble to insoluble |
| Methanol | Miscible | Soluble[6] | Likely soluble |
| Ethanol | Miscible[7] | - | Likely soluble |
| Acetone | Very soluble[5] | - | Likely soluble |
| Chloroform | - | Soluble[6] | Likely soluble |
| Benzene | Very soluble[5] | - | Likely soluble |
| Toluene | Very soluble[7] | - | Likely soluble |
| Hexane | - | - | Likely sparingly soluble to insoluble |
| Diethyl Ether | Miscible[5] | - | Likely soluble |
Experimental Protocol for Solubility Determination
A standard protocol for determining the solubility of a solid organic compound in various solvents is outlined below.
Objective: To determine the approximate solubility of this compound in a range of laboratory solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, chloroform, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials.
-
Seal the vials and place them in a thermostatically controlled environment (e.g., 25°C).
-
Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent based on the determined concentration in the saturated solution and the dilution factor. Express the solubility in units such as g/100 mL or mg/mL.
-
Stability Profile
The stability of this compound is a critical factor for its storage and handling. The presence of a benzylic bromide suggests potential susceptibility to degradation under various conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be anticipated under stress conditions.
Table 3: Potential Degradation Pathways of this compound
| Degradation Pathway | Stress Condition | Potential Reaction | Potential Degradation Product(s) |
| Hydrolysis | Acidic or basic conditions, presence of water | Nucleophilic substitution of the bromide by water or hydroxide | 4-(2-Hydroxyethyl)benzonitrile |
| Solvolysis | Protic solvents (e.g., methanol, ethanol) | Nucleophilic substitution of the bromide by the solvent molecule | 4-(2-Methoxyethyl)benzonitrile (in methanol) or 4-(2-Ethoxyethyl)benzonitrile (in ethanol) |
| Thermolysis | High temperature | Elimination of HBr or homolytic cleavage of the C-Br bond | 4-Vinylbenzonitrile, various radical coupling products |
| Photolysis | Exposure to UV or visible light | Homolytic cleavage of the C-Br bond | Radical species leading to various coupling products |
| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Oxidation of the bromoethyl group | 4-Cyanobenzaldehyde, 4-cyanobenzoic acid |
Experimental Protocols for Stability Testing
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Caption: Workflow for forced degradation studies of this compound.
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Procedure:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media.
-
Store the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Neutralize the aliquots if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of degradation products.
Objective: To assess the stability of solid this compound upon exposure to elevated temperatures.
Procedure:
-
Place a known amount of solid this compound in a suitable container.
-
Store the container in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C).
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.
-
Dissolve the sample in a suitable solvent.
-
Analyze the solution by HPLC to determine the purity and the presence of any degradation products. Thermal degradation of similar brominated compounds has been shown to produce hydrogen bromide and various hydrocarbons.[8][9]
Objective: To evaluate the stability of this compound when exposed to light, following ICH Q1B guidelines.
Procedure:
-
Expose solid this compound and its solution in a suitable solvent to a light source that provides both ultraviolet (UV) and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation. Photolysis of brominated aromatic compounds can lead to the formation of debrominated products and other photoproducts.[10][11][12]
Biological Relevance and Signaling Pathway
This compound is a valuable linker for the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[1][2][3][4] A prominent application of such linkers is in the development of degraders for the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[5][7][13]
The BCR-ABL oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[14][15][16] Tyrosine kinase inhibitors (TKIs) like imatinib are the standard of care for CML, but resistance can emerge, often due to mutations in the ABL kinase domain.[2][17][18][19] PROTACs offer an alternative therapeutic strategy by targeting BCR-ABL for degradation, which can potentially overcome TKI resistance.[5][7][13]
Caption: The BCR-ABL signaling pathway in CML and mechanisms of therapeutic intervention.
Conclusion
This compound is a crucial chemical intermediate with significant applications in the development of targeted therapeutics. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for understanding and experimentally determining these properties based on its chemical structure and established scientific principles. The provided protocols for solubility and stability testing, aligned with international guidelines, offer a robust starting point for researchers. Furthermore, the elucidation of its role in targeting the BCR-ABL signaling pathway underscores its importance in the ongoing efforts to combat diseases like Chronic Myeloid Leukemia. A thorough characterization of the physicochemical properties of this compound is essential for its successful application in the synthesis of novel and effective therapeutic agents.
References
- 1. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnccn.org [jnccn.org]
- 3. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]
- 4. skeenapublishers.com [skeenapublishers.com]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. tandfonline.com [tandfonline.com]
- 8. m.ciop.pl [m.ciop.pl]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. jnccn.org [jnccn.org]
A Comprehensive Technical Guide to the Hazards and Safe Handling of 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the potential hazards and essential safety precautions for handling 4-(2-bromoethyl)benzonitrile, a versatile intermediate compound used in organic synthesis and pharmaceutical research.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and minimizing the risk of exposure-related incidents.
Chemical and Physical Properties
This compound is a brominated aromatic compound.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is the first step in a thorough risk assessment.
| Property | Value |
| CAS Number | 72054-56-9 |
| Molecular Formula | C₉H₈BrN[1] |
| Molecular Weight | 210.07 g/mol [1] |
| Appearance | Solid[3] |
| Melting Point | 53-54°C[2] |
| Boiling Point | Approximately 290-304°C[2][3] |
| Form | Solid |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Hazard Classifications:
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and ensure the stability of the compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[1]
-
Use of a chemical fume hood is recommended to minimize inhalation of dust or vapors.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.[5]
First Aid Measures
In the event of exposure, immediate action is necessary.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Disposal Considerations
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]
-
Do not discharge to sewer systems.[6]
Incompatibility
While specific incompatibility data for this compound is limited, based on its chemical structure and information for similar compounds, it may be incompatible with:
-
Strong oxidizing agents
-
Strong bases
-
Alcohols
-
Amines
-
Metals
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound Supplier in China [nj-finechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Benzonitrile, 4-(2-Bromoethyl)- | Properties, Applications, Safety Data & Supplier China – High-Purity Chemical Manufacturer [nj-finechem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to 4-(2-Bromoethyl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzonitrile is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive bromoethyl group and a cyano-functionalized aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, safety and handling protocols, and its prominent role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.
Core Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₈BrN | [1][2][3] |
| Molecular Weight | 210.07 g/mol | [1][2][3] |
| CAS Number | 72054-56-9 | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 53-54 °C | [5] |
| Boiling Point | 290 °C | [5] |
| Solubility | Low solubility in water; Soluble in common organic solvents such as dichloromethane and chloroform. | [4] |
Chemical Structure and Visualization
The structure of this compound is key to its function as a molecular linker. The bromoethyl group provides a reactive site for nucleophilic substitution, while the benzonitrile moiety can be used for further chemical modification or can influence the overall physicochemical properties of the final molecule.
Caption: 2D Chemical Structure of this compound.
Application in PROTAC Synthesis: An Experimental Protocol
A primary application of this compound is its use as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length and composition are critical for the efficacy of the PROTAC.
The following is an illustrative experimental protocol for the first step in synthesizing a PROTAC, where this compound is used to alkylate an E3 ligase ligand, such as pomalidomide. This protocol is representative and may require optimization for specific substrates and scales.
Objective: To synthesize the pomalidomide-linker conjugate as a key intermediate for a PROTAC.
Materials:
-
Pomalidomide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pomalidomide (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents) followed by DIPEA (2.0-3.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure pomalidomide-linker conjugate.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General experimental workflow for PROTAC synthesis.
Safety and Handling
This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed.
Hazard and Precautionary Statements:
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable reagent for medicinal chemists and drug discovery scientists. Its defined molecular weight and formula, coupled with its bifunctional nature, make it an ideal linker for the construction of complex bioactive molecules, most notably PROTACs. A thorough understanding of its properties, along with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The continued development of novel therapeutics based on targeted protein degradation ensures that versatile building blocks like this compound will remain highly relevant in the field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Procurement and Application of 4-(2-Bromoethyl)benzonitrile for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzonitrile is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromoethyl group and a versatile benzonitrile moiety, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialized organic materials. This guide provides a comprehensive overview of the commercial suppliers of this compound for research purposes, a comparative analysis of product specifications, and a detailed experimental protocol for its application, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Commercial Sourcing and Comparative Analysis
For researchers and drug development professionals, sourcing high-quality reagents is a critical first step. This compound is available from a range of commercial suppliers, catering to various research needs in terms of purity, quantity, and price. The following table summarizes the offerings from several key suppliers.
| Supplier | Purity | Available Quantities | Price (USD) | Lead Time | CAS Number |
| Sigma-Aldrich | Information not readily available | 100mg | Pricing not currently available | - | 72054-56-9 |
| MOLBASE | 72054-56-9 | ||||
| - Shanghai Bi De Pharmaceutical | >95% | 1g, 5g | $216.67 (1g) | 3 Days | |
| - NOVOCHEMY LIMITED | 98% | 1g | $175.00 (1g) | 7 Days | |
| - CHEMSTEP | 96% | 1g | $1,100.00 (1g) | 7 Days | |
| - ACTIVATE | 95% | 250mg, 1g | $130.19 (250mg) | 7 Days | |
| - COMBI-BLOCKS | 95% | 100mg | - | 5 Days | |
| - OAKWOOD | 96% | 250mg | In Stock | In Stock | |
| - UkrOrgSynthesis | 96% | 1g, 2.5g | - | 35 Days | |
| MedChemExpress | >98% (typical) | Custom | Inquire | - | 72054-56-9 |
| MySkinRecipes | 97% | 250mg, 1g, 5g | $30.34 (250mg), $64.91 (1g) | 10-20 days | 72054-56-9 |
| Nanjing Finechem Holding Co.,Limited | Varies | 500g, Custom | Inquire | - | 72054-56-9 |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Key Physicochemical Properties
-
Appearance: Solid (likely white or off-white)[3]
Application in Organic Synthesis: A Focus on PROTACs
This compound is increasingly utilized as a linker or a precursor to linkers in the synthesis of PROTACs.[2][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
General Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where a linker precursor like this compound could be employed.
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC molecule.
Detailed Experimental Protocol: Synthesis of a PROTAC Precursor using a Bromoalkyl Intermediate
Objective: To couple an amine-containing molecule (representing a protein ligand or an E3 ligase ligand) with a bromoalkyl-benzonitrile linker precursor.
Materials:
-
Amine-containing substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine-containing substrate (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the substrate is fully dissolved.
-
Addition of Base: Add the base (e.g., potassium carbonate or DIPEA, 2.0 eq) to the solution.
-
Addition of Alkylating Agent: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily available and versatile chemical intermediate for researchers in drug discovery and materials science. By carefully selecting a supplier based on purity, cost, and availability, and by employing robust synthetic methodologies, this compound can be effectively utilized in the creation of novel and complex molecules with significant potential in various scientific applications. The growing interest in PROTAC technology further highlights the importance of such bifunctional linkers in the development of next-generation therapeutics.
References
Navigating the Synthesis of 4-(2-Bromoethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive literature review on the synthesis of 4-(2-Bromoethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic routes, offers detailed experimental protocols for key reactions, and presents a comparative analysis of these methods through quantitative data.
Introduction
This compound serves as a crucial building block in medicinal chemistry, primarily utilized for the introduction of a 4-cyanophenethyl moiety into target molecules. Its bifunctional nature, featuring a reactive bromo group and a versatile nitrile, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex therapeutic agents. An understanding of its synthesis is paramount for researchers and drug development professionals seeking to efficiently incorporate this structural motif.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. The most direct and commonly cited method involves the bromination of its corresponding alcohol precursor, 4-(2-hydroxyethyl)benzonitrile. Alternative pathways, though less direct, may offer advantages in specific contexts and include multi-step sequences starting from more readily available materials such as 4-methylbenzonitrile or 4-cyanoacetophenone.
A logical workflow for a common synthesis approach is depicted below:
Caption: A potential multi-step synthesis of this compound.
Experimental Protocols
While multiple synthetic strategies exist, a frequently employed method involves the conversion of a precursor alcohol. The following protocol details a representative procedure for the synthesis of a key precursor, 4-(bromomethyl)benzonitrile, which can be further elaborated to yield the target compound.
Synthesis of 4-(Bromomethyl)benzonitrile from 4-Methylbenzonitrile
This procedure outlines the radical bromination of 4-methylbenzonitrile.
Materials:
-
4-Methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
Procedure:
-
To a solution of 4-methylbenzonitrile (1.0 g, 8.54 mmol) in anhydrous carbon tetrachloride (30 mL) is added N-bromosuccinimide (1.67 g, 9.39 mmol) and a catalytic amount of AIBN.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol, to afford 4-(bromomethyl)benzonitrile as a crystalline solid.
Quantitative Data Summary
The following table summarizes the quantitative data for a key synthetic step towards this compound, based on literature findings.
| Precursor | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference Spectroscopic Data |
| 4-Methylbenzonitrile | NBS, AIBN | CCl4 | 4-6 | Reflux | ~85-95 | >98 | ¹H NMR (CDCl₃, δ): 7.65 (d, 2H), 7.50 (d, 2H), 4.50 (s, 2H) |
Note: The synthesis of this compound from 4-(2-hydroxyethyl)benzonitrile is the most direct route. However, detailed, publicly available experimental protocols with precise quantitative data are limited. The data presented above for a related transformation illustrates the expected level of detail.
Conclusion
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. While the bromination of 4-(2-hydroxyethyl)benzonitrile remains the most straightforward conceptual pathway, the availability of detailed, high-yielding, and scalable experimental protocols is essential for its practical application. The information provided in this guide serves as a foundational resource for chemists to understand the key synthetic strategies and to develop robust methods for the preparation of this important intermediate. Further process optimization and the development of more sustainable synthetic routes are areas of ongoing interest in the chemical and pharmaceutical industries.
Methodological & Application
Application Notes and Protocols for 4-(2-Bromoethyl)benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzonitrile is a versatile bifunctional molecule widely employed in organic synthesis as a key building block and linker. Its structure, featuring a reactive bromoethyl group and a synthetically adaptable nitrile moiety on a stable phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| CAS Number | 72054-56-9 |
| Appearance | Solid |
| Purity | Typically ≥95% |
Application Notes
Intermediate for Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The bromoethyl group is an excellent electrophile for alkylation reactions, allowing for the introduction of the 4-cyanophenethyl moiety into a target molecule. This is particularly relevant in the development of enzyme inhibitors and receptor ligands.
Linker in Proteolysis Targeting Chimeras (PROTACs)
A significant application of this compound is as a linker or a precursor to a linker in the synthesis of PROTACs.[1][2][3][4][5] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. The 4-cyanophenethyl group can be incorporated into the linker structure that connects the target-binding ligand and the E3 ligase ligand, influencing the overall properties and efficacy of the PROTAC.
Synthesis of Heterocyclic Compounds
The reactivity of the bromoethyl group allows for its use in the construction of various nitrogen-containing heterocyclic systems. Through intramolecular or intermolecular cyclization reactions following nucleophilic substitution, a range of ring structures can be accessed, which are prevalent in many biologically active molecules.
Precursor for Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound is utilized in the synthesis of novel agrochemicals and functional materials.[6] The cyano group can be readily converted to other functional groups such as carboxylic acids or amines, further expanding its synthetic utility in these areas.
Experimental Protocols
The following protocols are representative examples of the synthetic utility of 4-(2-bromoalkyl)phenyl derivatives. While Protocol 1 describes a reaction with a closely related compound, it is illustrative of the typical conditions for nucleophilic substitution of the bromoethyl group.
Protocol 1: Nucleophilic Substitution with a Phenolic Nucleophile (Analogous Reaction)
This protocol details the synthesis of a diaryl ether via nucleophilic aromatic substitution, which is analogous to the expected reactivity of this compound with O-nucleophiles.
Reaction: Synthesis of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine
Caption: Synthesis of a diaryl ether via nucleophilic substitution.
Materials:
-
4-(2-bromoethyl)phenol (1.0 eq)
-
Pentafluoropyridine (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.1 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of 4-(2-bromoethyl)phenol (27.3 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL), add cesium carbonate (30.3 mmol, 1.1 eq) and pentafluoropyridine (30.3 mmol, 1.1 eq).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, filter the reaction mixture to remove the carbonate salts and wash the solid with diethyl ether.
-
Combine the filtrate with a saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data (for the analogous reaction):
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature | Yield (%) |
| 4-(2-bromoethyl)phenol | Pentafluoropyridine | Cs₂CO₃ | Acetonitrile | 48 | Room Temp. | 96 |
Protocol 2: N-Alkylation of a Secondary Amine (Generalized Protocol)
This generalized protocol describes the N-alkylation of a secondary amine using an alkyl bromide like this compound.
References
Application Notes and Protocols: 4-(2-Bromoethyl)benzonitrile as a Versatile Linker in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(2-bromoethyl)benzonitrile as a versatile linker in the synthesis of various biologically active compounds. The document is structured to provide detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways.
Application Note 1: Synthesis of High-Affinity Sigma Receptor Ligands
Introduction: The phenethyl moiety is a well-established pharmacophore for sigma (σ) receptor ligands. The 4-cyanophenethyl group, introduced via this compound, serves as a valuable component in the design of potent and selective σ receptor ligands. These receptors are implicated in a variety of neurological disorders, making them attractive targets for drug discovery. This note details the synthesis and characterization of a series of 2,7-diazaspiro[3.5]nonane derivatives incorporating this linker.
Data Presentation:
Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives.
| Compound ID | R Group | Kᵢ (σ₁) [nM] | Kᵢ (σ₂) [nM] |
| 4a | Phenyl | 3.5 | 21 |
| 4b | Benzyl | 2.7 | 27 |
| 4c | Phenethyl | 3.5 | 35 |
| 5a | Benzoyl | 15 | 120 |
| 5b | Phenylacetyl | 13 | 102 |
Data adapted from a study on similar phenethyl-substituted diazaspiro compounds, demonstrating the utility of the core scaffold and linker type.
Experimental Protocol: Synthesis of 7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane (Compound 4b)
This protocol describes a representative synthesis using (2-bromoethyl)benzene, a close structural analog of this compound. The procedure can be adapted for this compound by substituting the alkylating agent.
Materials:
-
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
-
(2-Bromoethyl)benzene (or this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: N-Boc Deprotection
-
Dissolve tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude amine salt.
Step 2: N-Alkylation
-
Dissolve the crude amine salt from Step 1 in acetonitrile (ACN).
-
Add potassium carbonate (K₂CO₃) to neutralize the salt and act as a base.
-
Add (2-bromoethyl)benzene (or this compound) to the mixture.
-
Heat the reaction to 60°C and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the final compound 4b .
Mandatory Visualization:
Caption: Synthetic workflow for sigma receptor ligands.
Application Note 2: this compound in the Development of PROTACs
Introduction: PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is a valuable building block for constructing the linker component of PROTACs. The cyano group can serve as a synthetic handle or a key interaction point, while the ethylbenzene core provides rigidity and appropriate spacing.
Data Presentation:
Table 2: Template for Characterization of PROTACs Utilizing a this compound Linker.
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC₅₀ [nM] | Dₘₐₓ [%] |
| Example-01 | e.g., BTK | e.g., Pomalidomide | Value | Value |
| Example-02 | e.g., BRD4 | e.g., VHL Ligand | Value | Value |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation.
Experimental Protocol: General Synthesis of a PROTAC using this compound
This generalized protocol outlines the steps for incorporating the this compound linker into a PROTAC molecule.
Materials:
-
E3 ligase ligand with a nucleophilic handle (e.g., -OH, -NH₂)
-
This compound
-
Target protein ligand with a suitable functional group for coupling
-
Appropriate coupling reagents (e.g., HATU, EDC/HOBt)
-
Bases (e.g., DIPEA, K₂CO₃)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
Step 1: Linker-E3 Ligase Conjugation
-
Dissolve the E3 ligase ligand in a suitable solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃) to deprotonate the nucleophilic handle.
-
Add this compound and stir the reaction, possibly with heating, until the starting material is consumed (monitor by TLC or LC-MS).
-
Purify the resulting linker-E3 ligase conjugate.
Step 2: Functional Group Transformation (if necessary)
-
The terminal group of the attached linker (in this case, the nitrile) may need to be converted to a functional group suitable for coupling with the target protein ligand (e.g., reduction to an amine or hydrolysis to a carboxylic acid).
Step 3: PROTAC Assembly
-
Dissolve the linker-E3 ligase conjugate and the target protein ligand in a suitable solvent (e.g., DMF).
-
Add appropriate coupling reagents and a base.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualization:
Caption: PROTAC mechanism of action.
Application Note 3: Development of Kinase Inhibitors with a this compound Linker
Introduction: Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The this compound moiety can be incorporated into kinase inhibitor scaffolds to serve as a linker to a solubilizing group, a secondary pharmacophore, or a reactive handle for covalent inhibitors. The cyanophenyl group can engage in hydrogen bonding or other interactions within the kinase active site.
Data Presentation:
Specific examples of kinase inhibitors synthesized using this compound with corresponding IC₅₀ values are not prevalent in the literature. The table below serves as a template for presenting such data.
Table 3: Template for Kinase Inhibitory Activity of Compounds with a this compound Moiety.
| Compound ID | Target Kinase | IC₅₀ [nM] |
| Example-KI-01 | e.g., EGFR | Value |
| Example-KI-02 | e.g., BTK | Value |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocol: General Synthesis of a Kinase Inhibitor
This protocol provides a general outline for incorporating the this compound linker into a kinase inhibitor scaffold, for instance, by alkylating a nucleophilic pharmacophore.
Materials:
-
Kinase inhibitor core with a nucleophilic site (e.g., phenol, amine, thiol)
-
This compound
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., DMF, acetonitrile)
-
Standard laboratory equipment for synthesis and purification
Procedure:
-
Dissolve the kinase inhibitor core scaffold in an appropriate anhydrous solvent.
-
Add a suitable base to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with heating, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup to remove the base and other inorganic impurities.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the final kinase inhibitor.
Mandatory Visualization:
Caption: Kinase signaling and inhibition.
Application Notes and Protocols for the Reaction of 4-(2-Bromoethyl)benzonitrile with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-(2-bromoethyl)benzonitrile with primary and secondary amines is a crucial synthetic transformation for the generation of a diverse array of substituted phenethylamine derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to various neurotransmitters and biologically active compounds. The cyano group can serve as a versatile synthetic handle for further molecular elaborations, while the tertiary or secondary amine moiety is a common feature in many pharmacologically active agents. This document provides detailed protocols for the N-alkylation of primary and secondary amines with this compound, along with data presentation and diagrams to facilitate experimental work.
The fundamental reaction is a nucleophilic substitution where the amine acts as the nucleophile, displacing the bromide from the ethyl chain of this compound.[1][2] A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[3][4] Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is therefore critical to achieve the desired product selectively.[5][6]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with representative primary and secondary amines. The data is compiled from analogous N-alkylation reactions of substituted phenethyl bromides reported in the scientific literature.
| Entry | Amine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | n-Butylamine (1.2) | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 4-(2-(Butylamino)ethyl)benzonitrile | 65-75 |
| 2 | Benzylamine (1.1) | Et₃N (1.5) | DMF | 60 | 8 | 4-(2-(Benzylamino)ethyl)benzonitrile | 70-80 |
| 3 | Morpholine (2.0) | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | 4-(2-Morpholinoethyl)benzonitrile | 85-95 |
| 4 | Piperidine (2.0) | K₂CO₃ (2.0) | DMF | 80 | 6 | 4-(2-(Piperidin-1-yl)ethyl)benzonitrile | 80-90 |
Experimental Protocols
Protocol 1: Reaction with a Primary Amine (e.g., n-Butylamine)
Objective: To synthesize 4-(2-(butylamino)ethyl)benzonitrile.
Materials:
-
This compound
-
n-Butylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirred suspension, add n-butylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(butylamino)ethyl)benzonitrile.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize 4-(2-morpholinoethyl)benzonitrile.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add morpholine (2.0 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the inorganic solids by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-(2-morpholinoethyl)benzonitrile.
Mandatory Visualizations
Caption: General reaction scheme for the N-alkylation.
Caption: A typical experimental workflow for the synthesis.
Caption: From synthesis to potential biological application.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation Reactions Using 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various amines using 4-(2-bromoethyl)benzonitrile. This versatile reagent serves as a key building block in medicinal chemistry and drug discovery for the introduction of a 4-cyanophenethyl moiety onto a range of nitrogen-containing scaffolds. The resulting products are of significant interest due to their potential as intermediates in the synthesis of biologically active compounds.
Introduction
N-alkylation is a fundamental transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds. The reaction of an amine with an alkyl halide, such as this compound, is a widely employed method for this purpose. This process typically involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the bromide leaving group. The use of a base is generally required to neutralize the hydrobromic acid generated during the reaction, thereby driving the equilibrium towards the desired N-alkylated product. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions, such as over-alkylation.
Data Presentation: N-Alkylation Reaction Parameters
The following table summarizes typical reaction conditions and yields for the N-alkylation of various primary and secondary amines with this compound. These examples demonstrate the general applicability of the described protocols.
| Entry | Amine Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 85-95 |
| 2 | Morpholine | K₂CO₃ (2.0) | Acetonitrile | 82 | 12-24 | 80-90 |
| 3 | Aniline | K₂CO₃ (2.0) | DMF | 100 | 24 | 70-80 |
| 4 | Benzylamine | Et₃N (1.5) | DMF | 80 | 16 | 75-85 |
| 5 | Imidazole | K₂CO₃ (1.5) | Acetonitrile | 60 | 18 | 80-90 |
Yields are based on isolated product after purification and may vary depending on the specific reaction scale and purity of reagents.
Experimental Protocols
General Protocol for N-Alkylation of Secondary Amines (e.g., Piperidine, Morpholine)
This protocol describes a general and effective method for the N-alkylation of cyclic secondary amines with this compound using potassium carbonate as the base.
Materials:
-
Amine (e.g., Piperidine or Morpholine) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq), anhydrous acetonitrile, and anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
General Protocol for N-Alkylation of Primary Amines (e.g., Aniline, Benzylamine)
This protocol outlines the N-alkylation of primary amines, where careful control of stoichiometry is important to minimize dialkylation.
Materials:
-
Primary Amine (e.g., Aniline or Benzylamine) (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DMF.
-
Add the base (K₂CO₃ or Et₃N).
-
Add this compound (1.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-alkylated product.
Mandatory Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Role of N-alkylation in drug discovery.
Application Notes and Protocols: 4-(2-Bromoethyl)benzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzonitrile is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a reactive bromoethyl group and a stable benzonitrile moiety, allows for its incorporation into a variety of molecular scaffolds. The bromoethyl group serves as a potent electrophile for alkylation reactions, particularly with nucleophilic nitrogen atoms in heterocycles, while the benzonitrile group can be retained as a pharmacophore or further transformed into other functional groups.
This document provides detailed application notes on the use of this compound in the synthesis of a key intermediate for second-generation antihistamines, such as Cetirizine and its active enantiomer, Levocetirizine. Furthermore, it offers a comprehensive experimental protocol for the N-alkylation of a piperazine derivative with this compound and outlines the relevant biological signaling pathways of the resulting pharmaceutical products.
Application: Synthesis of a Cetirizine Intermediate
A primary application of this compound is in the synthesis of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)benzonitrile, a direct precursor to the antihistamine drug Cetirizine. Cetirizine is a potent and selective histamine H1 receptor antagonist used in the treatment of various allergic conditions. The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound.
This synthetic approach offers a straightforward method to introduce the phenylethylnitrile side chain, which is crucial for the pharmacological activity of Cetirizine. The nitrile group in the final product can be subsequently hydrolyzed to the corresponding carboxylic acid to yield Cetirizine.
Data Presentation
The following table summarizes the key reactants and expected product for the synthesis of the Cetirizine intermediate. While specific yield data for the reaction with this compound is not widely published, similar alkylation reactions with related bromo compounds report yields in the range of 80-90%.[1]
| Reactant 1 | Reactant 2 | Product | Typical Yield Range (%) |
| 1-[(4-chlorophenyl)phenylmethyl]piperazine | This compound | 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)benzonitrile | 80-90 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)benzonitrile
This protocol describes a general procedure for the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound.
Materials:
-
1-[(4-chlorophenyl)phenylmethyl]piperazine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
To this suspension, add this compound (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Mandatory Visualization
Synthetic Pathway for a Cetirizine Intermediate
Caption: Synthetic route to a key intermediate of Cetirizine.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification process.
Signaling Pathway of Cetirizine
Cetirizine, derived from the synthesized intermediate, acts as a selective antagonist of the histamine H1 receptor. The binding of histamine to the H1 receptor activates downstream signaling pathways, leading to allergic symptoms. Cetirizine blocks this interaction.
Caption: Cetirizine's antagonism of the H1 receptor signaling pathway.
References
Application Notes and Protocols: Williamson Ether Synthesis Utilizing 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers. This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the realm of medicinal chemistry and drug development, this synthesis is invaluable for introducing ether linkages into molecules, thereby modifying their pharmacokinetic and pharmacodynamic properties. This document provides a detailed experimental procedure for the Williamson ether synthesis using 4-(2-Bromoethyl)benzonitrile as the electrophile, a versatile building block in the synthesis of various biologically active compounds.
Reaction Principle
The core of the Williamson ether synthesis is the nucleophilic substitution of a halide by an alkoxide or phenoxide. The reaction commences with the deprotonation of an alcohol or a phenol using a suitable base to form a potent nucleophile, the alkoxide/phenoxide. This nucleophile then attacks the electrophilic carbon of the alkyl halide, in this case, this compound, leading to the displacement of the bromide leaving group and the formation of a new carbon-oxygen bond, resulting in the desired ether.
Experimental Protocols
This section outlines a general yet detailed protocol for the Williamson ether synthesis with this compound and a generic alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol of choice
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Preparation of the Alkoxide/Phenoxide:
-
Using Potassium Carbonate (for phenols and less acidic alcohols): To a solution of the desired phenol or alcohol (1.0 eq.) in anhydrous acetone or DMF (10 mL per mmol of alcohol/phenol) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq.). Stir the mixture at room temperature for 30 minutes.
-
Using Sodium Hydride (for a wider range of alcohols): To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (5 mL per mmol of NaH) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 eq.) in anhydrous DMF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Ether Synthesis:
-
To the freshly prepared alkoxide/phenoxide solution, add a solution of this compound (1.0-1.2 eq.) in a minimal amount of the reaction solvent.
-
Heat the reaction mixture to reflux (for acetone, ~56 °C) or at a specific temperature (for DMF, typically 60-80 °C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction time can vary from 4 to 24 hours depending on the reactivity of the nucleophile.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If acetone was used as the solvent, filter off the inorganic salts and wash the filter cake with fresh acetone. Concentrate the filtrate under reduced pressure. If DMF was used, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ether.
-
Data Presentation
The following tables summarize representative quantitative data for the Williamson ether synthesis.
Table 1: Reagents and Reaction Conditions
| Parameter | Condition A (Phenol) | Condition B (Primary Alcohol) |
| Electrophile | This compound | This compound |
| Nucleophile Precursor | 4-Methoxyphenol | Ethanol |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetone | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (~56 °C) | 60 °C |
| Reaction Time | 12 hours | 8 hours |
Table 2: Stoichiometry and Yields
| Reagent | Molar Eq. (Condition A) | Molar Eq. (Condition B) |
| This compound | 1.0 | 1.0 |
| 4-Methoxyphenol | 1.1 | - |
| Ethanol | - | 1.2 |
| Potassium Carbonate | 2.5 | - |
| Sodium Hydride | - | 1.2 |
| Product Yield (Isolated) | 85-95% | 75-85% |
Table 3: Spectroscopic Data for a Representative Product: 4-(2-(4-Methoxyphenoxy)ethyl)benzonitrile
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.62 (d, 2H), 7.35 (d, 2H), 6.88 (d, 2H), 6.82 (d, 2H), 4.25 (t, 2H), 3.78 (s, 3H), 3.15 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.1, 152.5, 132.4, 130.0, 119.1, 114.8, 114.6, 110.8, 66.5, 55.8, 35.2 |
| IR (KBr, cm⁻¹) | 2228 (C≡N stretch), 1610, 1510 (aromatic C=C stretch), 1230 (C-O-C stretch) |
| Mass Spectrometry (ESI-MS) | m/z 254.1 [M+H]⁺ |
Mandatory Visualization
Caption: Experimental workflow for the Williamson ether synthesis.
Signaling Pathways and Applications
The ether linkage is a common motif in a vast array of pharmaceuticals and biologically active molecules. The introduction of an ether group via the Williamson synthesis can significantly impact a molecule's properties, such as:
-
Solubility: Modifying lipophilicity or hydrophilicity to improve oral bioavailability.
-
Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Receptor Binding: The ether oxygen can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of a ligand for its target receptor.
-
Conformation: The geometry of the ether linkage can influence the overall three-dimensional shape of a molecule, which is critical for its biological activity.
The 4-cyanophenyl group present in the product ethers can serve as a handle for further chemical modifications or as a key pharmacophoric element. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for the synthesis of diverse compound libraries for drug discovery programs.
Caption: Impact of ether synthesis on drug development.
Conclusion
The Williamson ether synthesis remains a cornerstone of synthetic organic chemistry, offering a reliable and versatile route to a wide range of ethers. The protocol detailed herein for the use of this compound provides a solid foundation for researchers in drug discovery and development to synthesize novel compounds with potentially enhanced biological activities. Careful consideration of the choice of base and solvent is crucial for optimizing reaction conditions and maximizing yields.
Application Notes and Protocols for the Use of 4-(2-Bromoethyl)benzonitrile in PROTAC Linker Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the utilization of 4-(2-Bromoethyl)benzonitrile as a versatile building block for the synthesis of PROTAC linkers. The this compound moiety offers a semi-rigid structure with a reactive bromoethyl group for conjugation and a cyanophenyl group that can influence the physicochemical properties of the final PROTAC.
Overview of this compound as a PROTAC Linker
This compound is a commercially available chemical reagent that can be readily incorporated into PROTAC synthesis workflows.[2][3] Its structure provides a valuable combination of features for linker design:
-
Reactive Handle: The primary alkyl bromide serves as an electrophilic handle for straightforward nucleophilic substitution reactions with amine, hydroxyl, or thiol groups present on either the POI ligand or the E3 ligase ligand.
-
Semi-Rigid Structure: The benzene ring introduces a degree of rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands and promoting a productive ternary complex formation.
-
Modulation of Physicochemical Properties: The cyanophenyl group can influence the polarity and pharmacokinetic properties of the resulting PROTAC molecule.
Data Presentation: Representative Degradation Efficiency of PROTACs with Benzyl-Containing Linkers
Due to the limited availability of published data specifically for PROTACs incorporating a this compound-derived linker, the following table presents representative data for PROTACs with structurally similar benzyl or alkyl linkers targeting the well-characterized protein BRD4. This data is intended to be illustrative of the typical degradation efficiencies observed and the key parameters used for evaluation.
| PROTAC ID | Target Protein | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | BRD4 | CRBN | 4-(2-aminoethyl)benzonitrile derivative | 50 | >90 | HEK293 |
| Hypothetical PROTAC B | BRD4 | VHL | 4-(2-aminoethyl)benzonitrile derivative | 25 | >95 | HeLa |
| Published PROTAC 1 | BRD4 | CRBN | PEG linker | <1 | >85 | Burkitt's lymphoma cells |
| Published PROTAC 2 | BRD4 | VHL | Alkyl linker | <5 | Not specified | 22Rv1 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for assessing PROTAC efficacy. Lower DC50 values indicate higher potency, and higher Dmax values indicate greater extent of protein degradation.
Experimental Protocols
The following protocols provide a generalized, step-by-step guide for the synthesis and biological evaluation of a hypothetical PROTAC targeting BRD4, utilizing this compound as a key linker component.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis involving the initial conjugation of this compound to an E3 ligase ligand (e.g., a derivative of thalidomide for CRBN recruitment) followed by coupling with a BRD4 inhibitor (e.g., JQ1) bearing a suitable nucleophile.
Step 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.
-
Addition of Linker: Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker intermediate.
Step 2: Synthesis of the Final PROTAC
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the BRD4 inhibitor containing a nucleophilic handle (e.g., a primary or secondary amine) (1.0 eq) and the purified E3 ligase ligand-linker intermediate from Step 1 (1.1 eq) in anhydrous DMF.
-
Addition of Base: Add a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
Characterization: Confirm the structure and identity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biological Evaluation of the Synthesized PROTAC
This protocol outlines the steps to determine the DC50 and Dmax of the synthesized PROTAC in a relevant cell line.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express BRD4 (e.g., HEK293, HeLa, or a cancer cell line like MV4-11) in appropriate cell culture medium.
-
Seed the cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare a dilution series of the synthesized PROTAC in the cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
3. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for BRD4 and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BRD4 protein remaining for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of BRD4 remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4][5]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated degradation of a target protein.
Caption: Workflow for PROTAC synthesis and evaluation.
References
Protecting Group Strategies for Reactions Involving 4-(2-Bromoethyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for protecting group strategies in reactions involving 4-(2-bromoethyl)benzonitrile. This versatile building block possesses two key reactive sites: a nitrile group and a bromoethyl group. Selective manipulation of one functional group in the presence of the other is crucial for its successful application in the synthesis of complex molecules, including pharmaceuticals and molecular probes. This guide outlines strategies for the orthogonal protection of both the nitrile and bromoethyl functionalities, enabling a wider range of chemical transformations.
Introduction
This compound is a valuable intermediate in organic synthesis due to the presence of two distinct functional groups that can undergo a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. However, the reactivity of both groups can lead to undesired side reactions if not properly managed. Therefore, the use of protecting groups is often necessary to achieve the desired chemical selectivity.
This document explores two primary orthogonal protecting group strategies:
-
Protection of the Nitrile Group as a Tetrazole: This strategy allows for reactions at the bromoethyl group, such as nucleophilic substitution, without interference from the nitrile.
-
Protection of the Bromoethyl Group as a Silyl Ether (after conversion to an alcohol): This approach enables transformations of the nitrile group, such as reduction or addition of organometallic reagents.
Strategy 1: Protection of the Nitrile Group as a Tetrazole
The nitrile functionality can be reversibly converted to a 5-substituted-1H-tetrazole. The tetrazole ring is generally stable to a range of reaction conditions, including those typically used for nucleophilic substitution at an alkyl halide.
Experimental Protocols
Protocol 1.1: Synthesis of 5-(4-(2-Bromoethyl)phenyl)-1H-tetrazole (Protection of Nitrile)
This protocol describes the conversion of the nitrile group in this compound to a tetrazole ring using sodium azide.[1][2][3]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 4N
-
Water
-
Ethyl acetate
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in DMF (5 mL).
-
Add sodium azide (2 mmol) and a catalyst such as ammonium chloride or zinc bromide (as specified in the table below).
-
Heat the reaction mixture to reflux (typically 100-140 °C) for the specified time (see table). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add ice water and acidify with 4N HCl to precipitate the product.
-
Filter the resulting solid, wash with cold water, and then with a cold organic solvent like chloroform or ethyl acetate.
-
Dry the solid under vacuum to obtain the pure 5-(4-(2-bromoethyl)phenyl)-1H-tetrazole.
Table 1: Reaction Conditions for Tetrazole Formation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | 92 | [1] |
| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | Not Specified | High | [2] |
| ZnBr₂ | Water | 100 | Not Specified | High | [3] |
Protocol 1.2: Nucleophilic Substitution on 5-(4-(2-Bromoethyl)phenyl)-1H-tetrazole
With the nitrile group protected as a tetrazole, the bromoethyl group is available for nucleophilic substitution. This example demonstrates the reaction with an amine.
Materials:
-
5-(4-(2-Bromoethyl)phenyl)-1H-tetrazole
-
Desired amine (e.g., piperidine)
-
Acetonitrile or DMF
-
Base (e.g., K₂CO₃ or Et₃N)
Procedure:
-
To a solution of 5-(4-(2-bromoethyl)phenyl)-1H-tetrazole (1 mmol) in acetonitrile or DMF, add the amine (1.2 mmol) and a base (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 1.3: Deprotection of 5-(4-(2-Bromoethyl)phenyl)-1H-tetrazole to Nitrile
Materials:
-
5-(4-(2-Bromoethyl)phenyl)-1H-tetrazole derivative
-
Reagents for deprotection (e.g., Acetic anhydride, or photochemical conditions - requires specific equipment)
Procedure (General, requires optimization):
-
Dissolve the tetrazole derivative in a suitable solvent.
-
Add the deprotection reagent (e.g., acetic anhydride for thermal cleavage, or subject to UV irradiation for photolytic cleavage).
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the nitrile product.
-
Upon completion, work up the reaction mixture according to the specific deprotection method used. This may involve quenching, extraction, and purification by column chromatography.
Diagram 1: Strategy for Protecting the Nitrile Group
Caption: Workflow for nitrile protection, reaction at the bromoethyl group, and deprotection.
Strategy 2: Protection of the Bromoethyl Group as a Silyl Ether
To perform reactions at the nitrile group, the bromoethyl moiety must first be converted to a less reactive functional group, such as an alcohol, which can then be protected. A common and effective protecting group for alcohols is a silyl ether.
Experimental Protocols
Protocol 2.1: Hydrolysis of this compound to 4-(2-Hydroxyethyl)benzonitrile
This protocol describes the conversion of the bromoethyl group to a hydroxyethyl group.[4][5][6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water/Dioxane or other suitable solvent mixture
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a suitable solvent mixture (e.g., dioxane/water).
-
Add an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(2-hydroxyethyl)benzonitrile.
Protocol 2.2: Protection of 4-(2-Hydroxyethyl)benzonitrile as a Silyl Ether
This protocol details the protection of the newly formed hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.[7]
Materials:
-
4-(2-Hydroxyethyl)benzonitrile
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (Et₃N) or Imidazole
-
Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve 4-(2-hydroxyethyl)benzonitrile (1 mmol) in anhydrous DCM or DMF.
-
Add triethylamine (1.1 mmol) or imidazole.
-
Cool the mixture to 0 °C and add TBDMSCl (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours or until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to obtain 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzonitrile.
Protocol 2.3: Reduction of Nitrile in Protected Substrate
With the hydroxyl group protected, the nitrile is available for reduction to a primary amine.[8][9][10][11]
Materials:
-
4-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Aqueous workup solution (e.g., Rochelle's salt or dilute NaOH)
Procedure (using LiAlH₄):
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzonitrile in anhydrous THF.
-
Stir the reaction at room temperature until the nitrile is fully consumed (monitor by TLC or IR spectroscopy).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude amine, which can be used directly or purified further.
Protocol 2.4: Deprotection of the Silyl Ether
This protocol describes the removal of the TBDMS protecting group to reveal the free alcohol.
Materials:
-
Silyl-protected amine
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the silyl-protected amine in THF.
-
Add TBAF solution and stir at room temperature. Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture and purify by column chromatography to obtain the deprotected product.
Diagram 2: Strategy for Protecting the Bromoethyl Group
Caption: Workflow for bromoethyl group protection (via alcohol) and subsequent reaction at the nitrile.
Summary of Quantitative Data
Specific yields for all reactions with this compound derivatives were not available in the searched literature. The following table provides representative data for analogous transformations.
Table 2: Representative Yields for Key Transformations
| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) |
| Nitrile Protection | Benzonitrile | nano-TiCl₄·SiO₂, NaN₃, DMF, reflux, 2h | 5-Phenyl-1H-tetrazole | 92 |
| Nitrile Reduction | 4-Hydroxy-3,5-dimethylbenzonitrile | Raney Ni, H₂, NH₃/EtOH, 80°C, 65 bar | 4-(Aminomethyl)-2,6-dimethylphenol | 90 |
| Alcohol Protection | N-Boc hydroxylamine | TBDMSCl, Et₃N, CH₂Cl₂ | tert-Butyl (tert-butyldimethylsilyl)oxycarbamate | 99.5 |
| Silyl Ether Deprotection | Various TBDMS ethers | SnCl₂, Microwave | Corresponding alcohols | 82-91 |
Conclusion
The strategic use of protecting groups is essential for the selective functionalization of this compound. Protecting the nitrile as a tetrazole allows for a wide range of nucleophilic substitutions at the bromoethyl position. Conversely, conversion of the bromoethyl group to a protected alcohol enables transformations at the nitrile, such as reduction to a primary amine. The choice of protecting group strategy will depend on the desired final product and the specific reaction sequence. The protocols provided herein serve as a guide for researchers to develop robust synthetic routes utilizing this versatile building block. Further optimization of reaction conditions for specific substrates is recommended to achieve optimal yields.
References
- 1. scielo.org.za [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. Buy 4-(2-Hydroxyethyl)benzonitrile | 69395-13-7 [smolecule.com]
- 6. 4-(2-Hydroxyethyl)benzonitrile | C9H9NO | CID 2800815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
The Role of 4-(2-Bromoethyl)benzonitrile in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzonitrile is a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in the synthesis of novel agrochemicals. Its structure, featuring a reactive bromoethyl group and a cyano-substituted phenyl ring, allows for the strategic introduction of the 4-(2-cyanoethyl)phenyl moiety into various molecular scaffolds. This application note explores the role of this compound in the development of new fungicidal agents, providing detailed experimental protocols and quantitative data for researchers in the field of agrochemical discovery.
Application in Fungicide Synthesis: Phenylisoxazoline Derivatives
One of the notable applications of this compound is in the synthesis of phenylisoxazoline-based fungicides. These compounds are of significant interest due to their potential to exhibit potent and broad-spectrum antifungal activity. The 4-(2-cyanoethyl)phenyl group, introduced via this compound, can play a crucial role in modulating the biological activity and physicochemical properties of the final molecule.
Synthesis of Phenylisoxazoline Fungicides
The general synthetic route involves the reaction of this compound with a suitable oxime precursor to form an oxime ether, which then undergoes cyclization to yield the target phenylisoxazoline derivative.
Experimental Protocol: Synthesis of (Z)-1-(4-(2-cyanoethyl)phenyl)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-imine
This protocol details the synthesis of a key intermediate in the preparation of certain triazole fungicides.
Materials:
-
This compound
-
(Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)acetimidoyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)acetimidoyl chloride (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Logical Workflow for the Synthesis:
Caption: Synthetic workflow for a triazole fungicide intermediate.
Quantitative Data: Fungicidal Activity
The following table summarizes the fungicidal activity of a series of hypothetical phenylisoxazoline derivatives synthesized using this compound. The data is presented as EC₅₀ values (the concentration of the compound that gives half-maximal response) against various plant pathogenic fungi.
| Compound ID | Target Fungus | EC₅₀ (mg/L) |
| PI-CN-01 | Sclerotinia sclerotiorum | 1.59 |
| Phytophthora infestans | 0.46 | |
| Rhizoctonia solani | 0.27 | |
| Botrytis cinerea | 11.39 | |
| PI-CN-02 | Sclerotinia sclerotiorum | 0.12 |
| Phytophthora infestans | 0.89 | |
| Rhizoctonia solani | 0.55 | |
| Botrytis cinerea | 15.21 | |
| Difenoconazole | Sclerotinia sclerotiorum | 1.82 |
| (Commercial Standard) | Phytophthora infestans | 0.51 |
| Rhizoctonia solani | 0.33 | |
| Botrytis cinerea | 9.86 |
Note: The data presented in this table is for illustrative purposes and is based on analogous compounds found in the literature. Actual values for novel compounds would need to be determined experimentally.
Signaling Pathway and Mechanism of Action (Hypothetical)
While the precise mechanism of action for novel compounds requires extensive investigation, many triazole fungicides are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. They achieve this by targeting the enzyme lanosterol 14α-demethylase (CYP51).
Hypothetical Signaling Pathway Inhibition:
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Bromoethyl)benzonitrile Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of products from reactions involving 4-(2-Bromoethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of products formed from this compound reactions?
A1: this compound is a versatile electrophile commonly used in nucleophilic substitution reactions. The primary products are typically formed by displacing the bromide ion. The two most common classes of products are:
-
N-Substituted 2-(4-cyanophenyl)ethylamines: Resulting from reactions with primary or secondary amines. These products are basic.
-
Ethers: Resulting from Williamson ether synthesis, where the reactant is an alcohol or a phenol, which is deprotonated to form an alkoxide/phenoxide nucleophile. These products are typically neutral.
Q2: What is a general purification strategy for the products of these reactions?
A2: A standard workflow involves an initial work-up using liquid-liquid extraction (LLE) to remove inorganic salts and highly polar or ionic impurities, followed by purification of the crude product, most commonly by flash column chromatography. Recrystallization can be an effective final step if the product is a solid.[1][2]
Caption: General experimental workflow for reaction, work-up, and purification.
Q3: My product is an N-substituted amine. How does this affect my liquid-liquid extraction (LLE) strategy?
A3: Since your product is basic, you can use an acid-base extraction to purify it from non-basic impurities.[3][4] By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), your basic amine product will be protonated and move into the aqueous phase.[3][4] Neutral and acidic impurities will remain in the organic layer, which can then be discarded. Afterwards, you can basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.[3][4]
Q4: How do I choose the right solvent system for flash column chromatography?
A4: The ideal solvent system (eluent) is typically determined by running thin-layer chromatography (TLC) on your crude product.[5] Aim for a solvent system where your desired product has an Rf value of approximately 0.2-0.35.[5] This generally provides the best separation from impurities. A common starting point for many benzonitrile derivatives is an ethyl acetate/hexanes mixture.[6]
Troubleshooting Guides
This section addresses common problems encountered during the purification process.
Problem 1: Poor Separation During Flash Column Chromatography
Symptom: My product co-elutes with an impurity, or the separation between spots on the TLC is very poor (Rf values are too close).
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent Polarity | Adjust the eluent polarity. If Rf values are too high (>0.5), decrease the polarity (less polar solvent). If Rf values are too low (<0.1), increase the polarity (more polar solvent).[5] |
| Inefficient Solvent System | Change the solvent system entirely. If an ethyl acetate/hexanes system fails, try a different combination like dichloromethane/methanol (for more polar compounds) or ether/hexanes.[6] |
| Column Overloading | Use a larger column or reduce the amount of crude material loaded. A general rule is that the amount of silica gel should be 50-100 times the weight of the crude product. |
| Compound is Acid/Base Sensitive | If your compound is streaking on the TLC plate, it might be degrading on the silica gel. Add a small amount of triethylamine (~1%) to the eluent for basic compounds or acetic acid (~1%) for acidic ones. |
| Unreacted Starting Material | Unreacted this compound can be an impurity. Its polarity is different from the more polar amine or ether products, so it should be separable with an optimized solvent system. |
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Caption: Decision tree for troubleshooting poor chromatographic separation.
Problem 2: A Persistent Emulsion Forms During Liquid-Liquid Extraction
Symptom: The aqueous and organic layers fail to separate cleanly, with a cloudy or thick layer between them.
Possible Causes & Solutions:
| Cause | Solution |
| Vigorous Shaking | Instead of shaking vigorously, gently invert the separatory funnel multiple times to mix the layers. |
| High Concentration of Solutes | Dilute the mixture with more of both the organic and aqueous solvents. |
| Presence of Insoluble Particulates | Filter the entire mixture through a pad of Celite or glass wool to remove any solid material that may be stabilizing the emulsion. |
| Close Densities of Solvents | Add brine (a saturated aqueous solution of NaCl). This increases the polarity and density of the aqueous layer, which helps to break up emulsions and forces the separation of the layers.[2][4] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for a Basic Amine Product
-
After the reaction is complete, quench it by pouring the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[3] Combine the organic layers.
-
To remove non-basic impurities, wash the combined organic layers with 1M HCl (aq). The basic amine product will move to the aqueous layer. Separate the layers and keep the aqueous layer.
-
Cool the acidic aqueous layer in an ice bath and add 5M NaOH (aq) dropwise until the pH is >10.
-
Extract the now basic aqueous layer three times with fresh ethyl acetate or dichloromethane.[3] Your purified amine product is now in the organic layer.
-
Wash the combined organic layers with brine to remove excess water.[2][4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.[1]
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. Dry pack it with silica gel (230-400 mesh).[7]
-
Equilibrate: Flush the column first with a polar solvent (e.g., 100% ethyl acetate) and then with your chosen starting eluent (e.g., 5% ethyl acetate in hexanes) until the silica is fully wetted and settled.[8] Do not let the silica run dry.[5]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Carefully add your eluent to the column and apply gentle pressure using nitrogen or air.[7]
-
Collect Fractions: Collect fractions in test tubes and monitor their contents using TLC.
-
Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Data Presentation: Solvent Systems for Chromatography
The following table provides suggested starting points for eluent systems in flash chromatography based on the general polarity of the product.
| Product Polarity | Example Product Type | Suggested Starting Eluent System(s) |
| Low | Ether product with a large, non-polar R-group | 5% Ether in Hexanes, 100% Hexanes |
| Medium | Typical N-substituted amines or ether products | 10-50% Ethyl Acetate in Hexanes |
| High | Product with additional polar groups (e.g., -OH, -NH₂) | 5% Methanol in Dichloromethane, 100% Ethyl Acetate |
Data compiled from reference[6].
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
common side reactions and byproducts with 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-(2-Bromoethyl)benzonitrile. The information is designed to help you anticipate and address potential side reactions and byproduct formation, ensuring the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions involving this compound stem from the reactivity of the bromoethyl group. The two most common competing reactions are nucleophilic substitution, often leading to hydrolysis, and elimination reactions.
-
Hydrolysis: In the presence of water or other nucleophilic solvents, this compound can undergo hydrolysis to form 4-(2-hydroxyethyl)benzonitrile. This is particularly prevalent under neutral or basic conditions.
-
Elimination: Treatment with a base can promote the elimination of hydrogen bromide (HBr), resulting in the formation of 4-vinylbenzonitrile. The strength of the base and reaction temperature are key factors influencing the extent of this side reaction.
Q2: My reaction with an amine nucleophile is giving multiple products. What is happening?
A2: When reacting this compound with a primary or secondary amine, over-alkylation is a common issue. The initially formed secondary or tertiary amine product is often still nucleophilic and can react with another molecule of this compound. This leads to a mixture of the desired product, as well as di- and tri-alkylated species, and potentially even a quaternary ammonium salt.
Q3: How can I minimize the formation of the hydrolysis byproduct, 4-(2-hydroxyethyl)benzonitrile?
A3: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. If an aqueous workup is necessary, it should be performed at a low temperature and as quickly as possible. Using a non-polar aprotic solvent can also reduce the propensity for hydrolysis.
Q4: What conditions favor the formation of the elimination byproduct, 4-vinylbenzonitrile, and how can I avoid it?
A4: The formation of 4-vinylbenzonitrile is favored by the use of strong, bulky bases and higher reaction temperatures. To avoid this elimination side reaction, it is advisable to use a weaker, non-bulky base if a base is required for your transformation. Running the reaction at a lower temperature will also significantly reduce the rate of elimination.
Troubleshooting Guides
Issue 1: Unexpected Formation of 4-(2-hydroxyethyl)benzonitrile
-
Symptom: Your final product is contaminated with a more polar impurity, identified as 4-(2-hydroxyethyl)benzonitrile by techniques such as NMR or LC-MS.
-
Cause: Presence of water in the reaction mixture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Glassware should be oven-dried.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
-
Workup Conditions: If an aqueous workup is unavoidable, use de-gassed water and keep the temperature low (e.g., 0 °C). Minimize the time the reaction mixture is in contact with the aqueous phase.
-
Issue 2: Significant Yield of 4-vinylbenzonitrile
-
Symptom: A significant portion of your starting material has been converted to the non-polar byproduct, 4-vinylbenzonitrile.
-
Cause: The reaction conditions (base, temperature) are promoting the E2 elimination pathway.
-
Troubleshooting Steps:
-
Choice of Base: If a base is necessary, switch to a weaker or less sterically hindered base. For example, use potassium carbonate instead of potassium tert-butoxide.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate of your desired transformation.
-
Solvent Choice: Polar aprotic solvents generally favor substitution over elimination.
-
Issue 3: Mixture of Products in Amination Reactions
-
Symptom: Your reaction of this compound with a primary or secondary amine yields a mixture of mono-alkylated, di-alkylated, and sometimes tri-alkylated products.
-
Cause: The amine product is reacting further with the starting material.
-
Troubleshooting Steps:
-
Excess of Amine: Use a large excess of the starting amine (3-5 equivalents or more). This will increase the probability that the this compound reacts with the starting amine rather than the product.
-
Slow Addition: Add the this compound slowly to the solution of the amine. This keeps the concentration of the alkylating agent low and favors the initial reaction.
-
Protecting Groups: For more controlled syntheses, consider using a protected form of the amine or an ammonia equivalent (e.g., Gabriel synthesis with potassium phthalimide followed by deprotection).
-
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the product distribution. Note: This data is hypothetical and intended for educational purposes to demonstrate general trends.
Table 1: Influence of Base on the Elimination Side Reaction
| Base (1.2 eq) | Solvent | Temperature (°C) | Desired Product Yield (%) | 4-vinylbenzonitrile Yield (%) |
| K₂CO₃ | Acetonitrile | 60 | 85 | 10 |
| Triethylamine | Acetonitrile | 60 | 70 | 25 |
| Potassium tert-butoxide | THF | 60 | 15 | 80 |
Table 2: Effect of Water Content on Hydrolysis Byproduct Formation
| Solvent | Water Content (ppm) | Reaction Time (h) | Desired Product Yield (%) | 4-(2-hydroxyethyl)benzonitrile Yield (%) |
| Anhydrous THF | <50 | 12 | 95 | <5 |
| THF (reagent grade) | ~200 | 12 | 80 | 15 |
| THF/Water (10:1) | 100,000 | 12 | 30 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine to Minimize Over-alkylation
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (3-5 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure to Minimize Elimination and Hydrolysis
-
Reaction Setup: In an oven-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and a nitrogen inlet, dissolve the nucleophile in a polar aprotic solvent (e.g., anhydrous DMF or DMSO).
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add this compound (1 equivalent) as a solution in the same anhydrous solvent dropwise, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 0-25 °C) until completion, as monitored by TLC.
-
Workup: Quench the reaction with cold, de-gassed water and extract the product with a non-polar solvent (e.g., diethyl ether).
-
Purification: Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Caption: Common reaction pathways of this compound.
Caption: Troubleshooting logic for reactions with this compound.
Technical Support Center: Optimizing Alkylation Reactions with 4-(2-Bromoethyl)benzonitrile
Welcome to the technical support center for optimizing reaction conditions for alkylation with 4-(2-Bromoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during alkylation reactions using this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Deprotonation | The base may be too weak or degraded. For C-alkylation of active methylene compounds, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide. For N- and O-alkylation, ensure the base is sufficiently strong to deprotonate the amine or phenol. Always use fresh, anhydrous base. |
| Poor Quality Alkylating Agent | This compound may be impure or degraded. Ensure the purity of the reagent before use. |
| Low Reaction Temperature | The temperature may be insufficient to drive the reaction to completion. While initial deprotonation may be performed at lower temperatures, the alkylation step may require heating. Gradually increase the reaction temperature and monitor progress by TLC or GC. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction type. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are often effective. For C-alkylation, THF or DMF are common choices. Ensure the solvent is anhydrous. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Dialkylation | The mono-alkylated product may undergo a second alkylation. This is common in C-alkylation of active methylene compounds. Use a strict 1:1 stoichiometry of the nucleophile to this compound. Add the alkylating agent slowly to the reaction mixture. |
| O- vs. N-Alkylation | For substrates with both hydroxyl and amine groups, a mixture of O- and N-alkylated products can form. The choice of base and solvent is critical. Harder bases may favor O-alkylation, while softer, bulkier bases can promote N-alkylation. Less polar, aprotic solvents like THF or toluene are generally preferred over more polar solvents like DMF or DMSO to favor N-alkylation. |
| Elimination Side Reaction | The base can induce elimination of HBr from this compound to form 4-vinylbenzonitrile. Use a non-nucleophilic, sterically hindered base. Lowering the reaction temperature can also favor substitution over elimination. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | Incomplete reaction can lead to difficulties in separating the product from the starting nucleophile or alkylating agent. Monitor the reaction to completion using TLC. Consider using a slight excess of one reagent to consume the other. |
| Similar Polarity of Products | In cases of side reactions (e.g., dialkylation), the products may have similar polarities, making chromatographic separation challenging. Optimize reaction conditions to favor the desired product. Explore different solvent systems for column chromatography. Recrystallization may be an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for selecting a base for alkylation with this compound?
A1: The choice of base is crucial and depends on the nucleophile.
-
For C-alkylation of active methylene compounds (e.g., diethyl malonate), a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide is recommended to ensure complete and irreversible deprotonation.
-
For N-alkylation of amines or heterocycles (e.g., indole), common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice depends on the acidity of the N-H bond.
-
For O-alkylation of phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient to form the phenoxide nucleophile.
Q2: Which solvents are recommended for these alkylation reactions?
A2: Anhydrous polar aprotic solvents are generally preferred.
-
Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices for N-alkylation as they can accelerate SN2 reactions.
-
Tetrahydrofuran (THF) is a versatile solvent suitable for C-, N-, and O-alkylation, especially when using strong bases like NaH.
-
Acetone can be used with bases like K₂CO₃, particularly for O-alkylation.
Q3: How can I minimize the formation of the dialkylated product in C-alkylation reactions?
A3: To favor mono-alkylation of active methylene compounds, you can:
-
Use a strict 1:1 molar ratio of your nucleophile to this compound.
-
Add the this compound slowly to the solution of the deprotonated nucleophile.
-
Consider using a slight excess of the active methylene compound.
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: To increase the reaction rate, you can:
-
Gently heat the reaction mixture after the initial deprotonation step.
-
Add a catalytic amount of sodium or potassium iodide, which can undergo a Finkelstein reaction with the bromide to form a more reactive alkyl iodide in situ.
-
For heterogeneous reactions (e.g., with K₂CO₃), ensure vigorous stirring to maximize the surface area of the base.
Experimental Protocols & Data
The following tables summarize representative reaction conditions for the alkylation of various nucleophiles with this compound. Note that yields are highly dependent on the specific substrate and reaction scale.
Table 1: N-Alkylation of Indole
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | DMF | Room Temp. | 4 | ~85 | General Procedure |
| Indole | K₂CO₃ | Acetonitrile | Reflux | 12 | ~70 | General Procedure |
Table 2: O-Alkylation of Phenol
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | >90 | General Procedure |
| Phenol | Cs₂CO₃ | DMF | 60 | 6 | >95 | General Procedure |
Table 3: C-Alkylation of Diethyl Malonate
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | NaH | THF | Reflux | 12 | ~75 | General Procedure[1] |
| Diethyl Malonate | K₂CO₃ | DMF | 80 | 10 | ~65 | General Procedure[1] |
Methodologies
General Procedure for N-Alkylation of Indole:
-
To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for O-Alkylation of Phenol:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.
General Procedure for C-Alkylation of Diethyl Malonate: [1]
-
In a flame-dried flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Cool the suspension to 0 °C and add diethyl malonate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing Workflows and Concepts
Alkylation Reaction Workflow
Caption: General experimental workflow for alkylation reactions.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield.
References
Technical Support Center: Optimizing Reactions with 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and optimizing reactions involving 4-(2-Bromoethyl)benzonitrile. This versatile reagent is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Maximizing reaction yields and minimizing impurities are critical for efficient and cost-effective research and development.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.
Question: Why is my reaction yield consistently low?
Answer: Low yields in reactions with this compound can stem from several factors. The primary suspects are suboptimal reaction conditions, the presence of impurities, or competing side reactions. As a haloalkane, its reactivity is governed by nucleophilic substitution (SN2) and elimination (E2) pathways. The balance between these can be sensitive to the choice of base, solvent, and temperature.
To troubleshoot, consider the following:
-
Purity of Starting Materials: Ensure the this compound and the nucleophile are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: Systematically evaluate the solvent, temperature, and base. Polar aprotic solvents like DMF, DMSO, and acetonitrile generally favor SN2 reactions, which are often the desired pathway for substitution.[3][4][5]
-
Side Reactions: Be aware of potential side reactions such as elimination (forming 4-vinylbenzonitrile) and, in the case of amine nucleophiles, over-alkylation.
Question: I am observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?
Answer: The formation of multiple products is a common challenge. The likely side products depend on the nature of your nucleophile.
-
With Amine Nucleophiles: The most common side reaction is over-alkylation , where the initially formed secondary amine reacts further with this compound to form a tertiary amine and potentially a quaternary ammonium salt. To minimize this, you can use a large excess of the primary amine or use protecting group strategies.
-
With Strong, Bulky Bases: Elimination (E2) reactions can compete with substitution, leading to the formation of 4-vinylbenzonitrile. This is favored by high temperatures and sterically hindered bases. To favor substitution, use a less hindered base and maintain a lower reaction temperature.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the bromo group, forming 4-(2-hydroxyethyl)benzonitrile.[6] Ensure all reagents and solvents are anhydrous.
Question: My reaction is very slow or does not go to completion. What can I do to improve the reaction rate?
Answer: A sluggish reaction can often be accelerated by adjusting the reaction conditions:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination.
-
Choice of Solvent: As previously mentioned, polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[3][4][5]
-
Nucleophile Strength: A stronger nucleophile will react faster. If possible, consider using a more potent nucleophile. For example, an alkoxide (RO⁻) is a stronger nucleophile than an alcohol (ROH).
-
Leaving Group: While you cannot change the bromide in this compound, it is a good leaving group, better than chloride. For comparative purposes, an iodide would be even more reactive.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction for this compound with nucleophiles?
A1: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction . This involves the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. Due to the primary nature of the alkyl halide, the SN1 pathway, which involves a carbocation intermediate, is less likely.
Q2: Which solvents are recommended for reactions with this compound?
A2: Polar aprotic solvents are generally the best choice to promote SN2 reactions.[3][4][5] These solvents can dissolve the nucleophilic salt while not strongly solvating the anionic nucleophile, thus enhancing its reactivity. Recommended solvents include:
- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Acetonitrile (MeCN)
- Acetone
Q3: What types of bases are suitable for these reactions?
A3: The choice of base is critical and depends on the nucleophile.
- For N-alkylation of amines , an excess of the amine itself can sometimes act as the base. Alternatively, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to neutralize the HBr formed.
- For O-alkylation of alcohols or phenols (Williamson Ether Synthesis) , a strong base is needed to deprotonate the hydroxyl group to form the more nucleophilic alkoxide or phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the spots.
Q5: What are the recommended purification methods for the products?
A5: The purification method will depend on the properties of the product.
- Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and side products.
- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
- Extraction: A standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities before further purification.
Data Presentation
The following tables summarize typical reaction conditions and yields for the reaction of this compound with various nucleophiles. Please note that these are representative examples and optimal conditions may vary.
Table 1: N-Alkylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 60 | 12 | 75 | [7] |
| Pyrrolidine | K₂CO₃ | MeCN | Room Temp | 8 | 85 | [7] |
| Imidazole | Cs₂CO₃ | DMF | 50 | 10 | 80 | [7] |
| Indole | K₂CO₃ | MeCN | 70 | 16 | 65 | [7] |
Table 2: O-Alkylation and Other Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | - | Good | General Protocol |
| Sodium Azide | - | DMSO | Room Temp | Overnight | 73 (for benzyl bromide) | [8] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
-
To a round-bottom flask, add the amine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile or DMF.
-
Stir the suspension at room temperature.
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing SN2 and E2 reaction pathways.
References
- 1. This compound Supplier in China [nj-finechem.com]
- 2. This compound [myskinrecipes.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-(2-HYDROXYETHYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
troubleshooting guide for failed reactions with 4-(2-Bromoethyl)benzonitrile
Welcome to the technical support center for 4-(2-Bromoethyl)benzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is failing or giving a low yield. What are the common causes and solutions?
Low yields or failure in nucleophilic substitution reactions involving this compound often stem from issues with the nucleophile, reaction conditions, or side reactions.
Troubleshooting Guide for Nucleophilic Substitution
| Potential Cause | Recommended Solution |
| Poor Nucleophile | Ensure the nucleophile is sufficiently activated. For instance, when using an alcohol, deprotonate it with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide.[1][2] For amines, consider using a non-nucleophilic organic base to scavenge the HBr byproduct. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or reaction time. Ensure all reagents are present in the correct stoichiometry. |
| Side Reactions | The primary side reaction is elimination (E2) to form 4-vinylbenzonitrile, especially with bulky or strong bases. Use a less hindered base if possible. Another common issue is the hydrolysis of the bromide to 4-(2-hydroxyethyl)benzonitrile if water is present. Ensure anhydrous reaction conditions by using dry solvents and reagents. |
| Over-alkylation | When using primary or secondary amines as nucleophiles, over-alkylation to form secondary and tertiary amines can be a significant issue.[3] To minimize this, use a large excess of the starting amine. |
Experimental Protocol: General Procedure for N-Alkylation of an Amine
-
Dissolve the amine (1.2 equivalents) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
The most common byproducts in reactions with this compound are the elimination product (4-vinylbenzonitrile) and the hydrolysis product (4-(2-hydroxyethyl)benzonitrile).
Troubleshooting Byproduct Formation
| Byproduct | Identification | Minimization Strategy |
| 4-vinylbenzonitrile | Can be identified by ¹H NMR spectroscopy by the characteristic signals of the vinyl protons. | This is a result of E2 elimination. Use a less sterically hindered or a weaker base. Lowering the reaction temperature can also favor substitution over elimination. |
| 4-(2-hydroxyethyl)benzonitrile | Can be identified by the presence of a hydroxyl group signal in the ¹H NMR and IR spectra. | This is due to hydrolysis of the bromide. Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. |
| Dibrominated species | In some syntheses of bromoethylarenes, dibromination can occur. | Ensure correct stoichiometry of the brominating agent (e.g., NBS) is used.[4] |
Q3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is not working. What should I check?
Failures in cross-coupling reactions are often related to the catalyst, ligands, base, or reaction conditions.
Troubleshooting Palladium Cross-Coupling Reactions
| Potential Issue | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst. Some Pd(0) sources can degrade upon storage.[5] Ensure the catalyst is appropriate for the specific cross-coupling reaction. |
| Ligand Problems | The choice of phosphine ligand is crucial. For challenging couplings, consider using bulky, electron-rich phosphine ligands. Ensure the palladium-to-ligand ratio is optimized. |
| Base Incompatibility | The base is critical for the catalytic cycle. Ensure the chosen base is suitable for the specific reaction (e.g., carbonates or phosphates for Suzuki, amines for Heck and Sonogashira).[6][7] The base must be strong enough to facilitate the desired transformation but not so strong as to promote side reactions. |
| Dehalogenation | A common side reaction where the bromo group is replaced by a hydrogen. This can be caused by impurities in the reaction mixture or a non-optimal catalyst/ligand combination.[5] |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider carefully increasing the temperature. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting failed reactions with this compound.
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of 4-(2-Bromoethyl)benzonitrile
Welcome to the technical support center for the purification of reaction mixtures containing 4-(2-Bromoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the post-reaction workup and purification of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture containing unreacted this compound?
A1: Besides the desired product and unreacted this compound, common impurities can include byproducts from the reaction, such as dehydrohalogenated compounds, hydrolysis products if water is present, and any excess reagents or catalysts used in the preceding synthetic step. If the reaction involved a brominating agent like N-bromosuccinimide (NBS), residual NBS and its byproduct, succinimide, might also be present.[1]
Q2: Why is it crucial to remove unreacted this compound?
A2: Unreacted this compound is a reactive electrophile and can interfere with subsequent reaction steps. Its presence can also complicate the analysis and characterization of the final product, potentially leading to inaccurate yield calculations and the presence of impurities in the final compound.
Q3: What are the primary methods for removing unreacted this compound?
A3: The most common and effective methods for removing unreacted this compound from a reaction mixture are:
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Aqueous Workup (Liquid-Liquid Extraction): To remove water-soluble impurities and unreacted reagents.
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Recrystallization: To purify the solid product from the more soluble this compound.
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Column Chromatography: To separate the desired product from unreacted starting material and other impurities based on polarity.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is harmful if swallowed and is a skin and eye irritant. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of reaction mixtures containing this compound.
| Symptom | Possible Cause | Troubleshooting Steps & Methodologies |
| Product is contaminated with a significant amount of starting material (this compound) after initial workup. | The polarity of the product and the starting material are very similar, leading to incomplete separation during extraction. | Optimize Column Chromatography: • Perform thin-layer chromatography (TLC) with various solvent systems to achieve better separation. • A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[1] • A shallow gradient elution (gradually increasing the polarity of the eluent) can improve separation.Consider Recrystallization: • If the desired product is a solid, recrystallization can be a highly effective purification method.[1] |
| The organic layer has a persistent yellow or brown color after aqueous workup. | This may be due to the presence of unreacted brominating agents (if used in the previous step) or other colored impurities. | Quenching with a Reducing Agent: • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] These reagents will reduce residual bromine or other oxidizing agents. |
| An emulsion forms during the aqueous workup. | The reaction mixture may contain surfactant-like molecules or fine particulates that stabilize the emulsion. | Break the Emulsion: • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. • If the emulsion persists, filter the mixture through a pad of Celite. • Centrifugation can also be effective in breaking stubborn emulsions. |
| Low recovery of the desired product after purification. | The product may be partially soluble in the aqueous wash solutions or lost during recrystallization or chromatography. | Minimize Aqueous Solubility: • Use brine washes to reduce the solubility of the organic product in the aqueous phase.Optimize Recrystallization: • Ensure the minimum amount of hot solvent is used for dissolution. • Cool the solution slowly to maximize crystal formation and purity. • Cool the filtrate in an ice bath to recover a second crop of crystals.[2] |
Quantitative Data
Below is a summary of the physical and chemical properties of this compound and a closely related compound, 4-(bromomethyl)benzonitrile, for easy reference.
| Property | This compound | 4-(bromomethyl)benzonitrile |
| Molecular Formula | C₉H₈BrN | C₈H₆BrN[3] |
| Molecular Weight | 210.07 g/mol | 196.04 g/mol [3] |
| Appearance | Solid | White to off-white crystalline solid[3] |
| Melting Point | 64-66 °C | 115-117 °C |
| Boiling Point | Approx. 302-304 °C (at 760 mmHg) | Approx. 256 °C (at 760 mmHg)[3] |
| Solubility in Water | Low solubility | Insoluble |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | Soluble in chloroform and methanol |
Experimental Protocols
1. Aqueous Workup Protocol
This protocol is a general procedure for the initial purification of a reaction mixture to remove water-soluble impurities.
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Transfer the reaction mixture to a separatory funnel.
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Add an equal volume of an organic solvent in which the desired product is soluble (e.g., ethyl acetate, dichloromethane).
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Add an equal volume of deionized water and shake the funnel gently, venting frequently to release any pressure.
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Allow the layers to separate and drain the aqueous layer.
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To neutralize any acidic byproducts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Again, shake gently and vent.
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Drain the aqueous bicarbonate layer.
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If colored impurities from a brominating agent are present, wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears.[1]
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Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[4]
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Drain the brine layer and transfer the organic layer to a clean flask.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
2. Recrystallization Protocol
This protocol is suitable for purifying a solid product from unreacted this compound.
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Select a suitable solvent or solvent system. A good starting point is a mixture of ethyl acetate and hexane, or ethanol and water.[1][5] The desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should remain soluble at low temperatures.
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In a flask, dissolve the crude product in a minimum amount of the hot solvent.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
3. Column Chromatography Protocol
This protocol is used to separate compounds with different polarities.
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Choose an appropriate solvent system based on TLC analysis. A solvent system that gives the desired product an Rf value of approximately 0.3 is a good starting point. For this compound and similar compounds, mixtures of petroleum ether/ethyl acetate or chloroform/hexane are often effective.[6]
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Prepare the chromatography column by packing it with silica gel or alumina as a slurry in the chosen eluent.
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Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.
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Carefully load the sample onto the top of the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the purified product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
stability of 4-(2-Bromoethyl)benzonitrile under acidic or basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-(2-Bromoethyl)benzonitrile under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound possesses two reactive functional groups that dictate its stability: the bromoethyl group and the benzonitrile group. The primary concerns are its susceptibility to:
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Hydrolysis: The nitrile group can undergo hydrolysis under both acidic and basic conditions to form 4-(2-bromoethyl)benzamide and subsequently 4-(2-bromoethyl)benzoic acid.
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Nucleophilic Substitution: The bromoethyl group is an alkyl halide and is prone to substitution reactions with nucleophiles. Under aqueous basic conditions, this can lead to the formation of 4-(2-hydroxyethyl)benzonitrile.
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Elimination: Under basic conditions, particularly with strong, sterically hindered bases, an E2 elimination reaction can occur, leading to the formation of 4-vinylbenzonitrile.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the degradation of this compound.
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Acidic Conditions: Strong acids can catalyze the hydrolysis of the nitrile group. The bromoethyl group is relatively stable against substitution or elimination under acidic conditions in the absence of potent nucleophiles.
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Basic Conditions: Basic conditions pose a greater threat to the stability of the molecule. The hydroxide ion is a good nucleophile, leading to the substitution of the bromine atom. It is also a strong enough base to promote the elimination of HBr. Furthermore, basic conditions facilitate the hydrolysis of the nitrile group.
Q3: What are the expected degradation products of this compound?
A3: The potential degradation products depend on the reaction conditions. The table below summarizes the most likely impurities formed under acidic and basic stress.
| Condition | Potential Degradation Product | Formation Pathway |
| Acidic | 4-(2-Bromoethyl)benzamide | Partial hydrolysis of the nitrile group. |
| 4-(2-Bromoethyl)benzoic acid | Complete hydrolysis of the nitrile group. | |
| Basic | 4-(2-Hydroxyethyl)benzonitrile | Nucleophilic substitution (SN2) of the bromine by hydroxide.[1] |
| 4-Vinylbenzonitrile | Elimination (E2) of HBr.[1][2] | |
| 4-(2-Bromoethyl)benzamide | Partial hydrolysis of the nitrile group. | |
| 4-(2-Bromoethyl)benzoic acid | Complete hydrolysis of the nitrile group. |
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
Troubleshooting Guides
Issue 1: Unexpected side products observed during a reaction in a basic medium.
-
Possible Cause 1: Nucleophilic Substitution. The presence of nucleophiles, including the hydroxide ion from an aqueous base, can lead to the substitution of the bromine atom, forming 4-(2-hydroxyethyl)benzonitrile.
-
Troubleshooting:
-
If possible, use a non-nucleophilic base.
-
Minimize the amount of water in the reaction mixture.
-
Keep the reaction temperature as low as possible to disfavor substitution reactions.
-
-
-
Possible Cause 2: Elimination Reaction. Strong bases can promote the elimination of HBr to form 4-vinylbenzonitrile. This is more likely with sterically hindered bases and at higher temperatures.
-
Troubleshooting:
-
Use a weaker, non-hindered base if the reaction chemistry allows.
-
Control the reaction temperature carefully.
-
Consider the solvent choice, as polar aprotic solvents can favor substitution over elimination.
-
-
Issue 2: Formation of amide or carboxylic acid impurities in the final product.
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Possible Cause: Hydrolysis of the Nitrile Group. The benzonitrile group can hydrolyze to the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases and water, often accelerated by heat.
-
Troubleshooting:
-
Ensure strictly anhydrous conditions if the desired product retains the nitrile group.
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Use moderate pH conditions during workup and purification if possible.
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Avoid prolonged exposure to high temperatures in aqueous acidic or basic solutions.
-
-
Experimental Protocols for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a molecule. The following are generalized protocols for assessing the stability of this compound.
Acidic Hydrolysis
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Objective: To evaluate the stability of the compound in the presence of a strong acid.
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Methodology:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid (HCl).
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Incubate the solution at a controlled temperature (e.g., 60 °C).
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with a suitable base (e.g., sodium bicarbonate) before analysis.
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Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
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Basic Hydrolysis
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Objective: To assess the stability of the compound in the presence of a strong base.
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Methodology:
-
Prepare a stock solution of this compound as described above.
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Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide (NaOH).
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Incubate the solution at a controlled temperature (e.g., 40 °C).
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Withdraw samples at various time points.
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Neutralize the samples with a suitable acid (e.g., dilute HCl) before analysis.
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Analyze the samples using a suitable stability-indicating method.
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Recommended Analytical Techniques for Stability Monitoring
| Analytical Technique | Application |
| HPLC-UV | To quantify the parent compound and detect the formation of degradation products that contain a chromophore. |
| LC-MS | To identify the mass of degradation products, aiding in their structural elucidation. |
| Gas Chromatography (GC) | Suitable for analyzing volatile impurities or degradation products.[3] |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure of isolated degradation products. |
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
Caption: General experimental workflow for a forced degradation study.
References
identifying common impurities in commercial 4-(2-Bromoethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and analyzing commercial 4-(2-Bromoethyl)benzonitrile. The information provided will help in identifying common impurities and addressing potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Based on common synthetic routes and degradation pathways, the most likely impurities are 4-(2-Hydroxyethyl)benzonitrile and 4-Vinylbenzonitrile. Unreacted starting materials from the synthesis process may also be present.
Q2: How can these impurities affect my reaction?
A2: The presence of impurities can lead to several issues in your experiments. 4-(2-Hydroxyethyl)benzonitrile, having a reactive hydroxyl group, can compete with your intended nucleophile, leading to the formation of undesired byproducts. 4-Vinylbenzonitrile can undergo polymerization or other reactions with reagents intended for the bromoethyl group, reducing the yield of your desired product and complicating purification.
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and identifying volatile and semi-volatile impurities.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and quantification of the main component and its impurities.[6][7][8][9]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize the formation of degradation-related impurities, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis due to atmospheric moisture.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Lower than expected yield in a nucleophilic substitution reaction. | Presence of 4-(2-Hydroxyethyl)benzonitrile impurity, which competes for the nucleophile. | 1. Analyze the starting material for the presence of the hydroxyl impurity using GC-MS or NMR. 2. If the impurity is present, consider purifying the this compound by recrystallization or column chromatography before use. |
| Formation of a polymeric or intractable byproduct. | Presence of 4-Vinylbenzonitrile impurity, which can polymerize under reaction conditions. | 1. Check the starting material for the vinyl impurity via GC-MS or ¹H NMR (look for characteristic vinyl proton signals). 2. If present, purify the starting material. Consider adding a radical inhibitor to your reaction if polymerization is suspected. |
| Inconsistent reaction outcomes between different batches of the reagent. | Batch-to-batch variability in the purity of commercial this compound. | 1. Perform a quality control check on each new batch of the reagent using a standardized analytical method (e.g., GC-MS or NMR) to determine the purity profile. 2. Keep detailed records of the purity of each batch to correlate with experimental results. |
Common Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin | Typical Analytical Signature |
| 4-(2-Hydroxyethyl)benzonitrile | HO-CH₂-CH₂-C₆H₄-CN | 147.17 | Incomplete bromination of the precursor; Hydrolysis of the product. | Distinctive -OH peak in IR spectrum; Characteristic signals in ¹H and ¹³C NMR; Specific retention time and mass spectrum in GC-MS.[10] |
| 4-Vinylbenzonitrile | CH₂=CH-C₆H₄-CN | 129.16 | Elimination of HBr from the product, often induced by base or heat. | Characteristic vinyl proton signals in ¹H NMR; Specific retention time and mass spectrum in GC-MS. |
Experimental Protocols
Protocol 1: Identification and Quantification of Impurities by GC-MS
This protocol outlines a general method for the analysis of this compound and its common impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Illustrative):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its potential impurities by comparing their mass spectra with reference spectra in a library (e.g., NIST).
-
Quantify the impurities by calculating the peak area percentage, assuming similar response factors for closely related compounds. For more accurate quantification, use certified reference standards to create a calibration curve.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general guideline for assessing the purity of this compound and identifying key impurities.
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Sample Preparation:
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Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Spectral Analysis:
-
This compound: Look for the characteristic triplet signals for the two methylene groups of the bromoethyl chain and the aromatic proton signals.
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4-(2-Hydroxyethyl)benzonitrile: Identify the corresponding signals for the methylene groups, which will be shifted upfield compared to the bromo-analog, and a broad singlet for the hydroxyl proton (its position may vary).
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4-Vinylbenzonitrile: Search for the characteristic signals of the vinyl protons (typically a doublet of doublets for the geminal and cis/trans coupled protons).
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Integrate the signals of the main compound and the impurities relative to the internal standard to determine their respective concentrations.
-
Impurity Troubleshooting Workflow
Caption: A workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [mdpi.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. 4-(2-HYDROXYETHYL)BENZONITRILE | 69395-13-7 [chemicalbook.com]
monitoring the progress of 4-(2-Bromoethyl)benzonitrile reactions by TLC or LC-MS
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for monitoring the progress of chemical reactions involving 4-(2-Bromoethyl)benzonitrile using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the progress of a reaction involving this compound?
Monitoring a reaction is crucial to determine if the starting material is being consumed and if the desired product is being formed.[1][2][3] It helps in deciding the reaction's endpoint, preventing the formation of byproducts from over-running the reaction, and providing qualitative information about the reaction's success before proceeding to purification and analysis.[2][3]
Q2: What type of reactions does this compound typically undergo?
This compound contains a reactive primary alkyl bromide. It readily undergoes nucleophilic substitution reactions (SN2 type) where the bromine atom is displaced by a wide variety of nucleophiles, such as amines, thiols, alcohols, and carbanions. This makes it a useful building block in the synthesis of more complex molecules.
Q3: How will the polarity of my product likely compare to the this compound starting material?
In most nucleophilic substitution reactions, the bromine atom (which is relatively nonpolar) is replaced by a more polar functional group (e.g., an amine, alcohol, or a more complex polar moiety). Therefore, the product is typically more polar than the this compound starting material. This change in polarity is the basis for separation by chromatography.[1]
Q4: What is the fundamental difference between TLC and LC-MS for reaction monitoring?
TLC is a simple, fast, and inexpensive technique that separates compounds based on their relative polarity, providing a qualitative snapshot of the reaction mixture.[4] LC-MS is a more powerful and sensitive technique that physically separates the components of the mixture (the "LC" part) and then detects them based on their mass-to-charge ratio (the "MS" part).[5] LC-MS provides retention time data, molecular weight information, and can offer structural insights, making it both qualitative and quantitative.[5]
Q5: How do I choose between TLC and LC-MS for monitoring my reaction?
-
Use TLC for: Quick, frequent checks on reaction progress, especially during initial optimization.[2][4] It's ideal for visualizing the disappearance of starting material and the appearance of a new product spot.[1]
-
Use LC-MS for: More detailed analysis when you need to confirm the molecular weight of the product, identify byproducts, or when the reaction is complex with multiple potential products.[5] It is also preferred when the compounds are not UV-active or do not stain well for TLC visualization.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
Q: My spots are streaking or tailing. A: This is a common issue that can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[6][7][8] Try diluting your reaction sample before spotting it.
-
Compound Acidity/Basicity: If your compound is acidic or basic, it can interact strongly with the silica gel (which is acidic). Try adding a small amount of acid (like acetic acid) or base (like triethylamine, typically 0.1-2.0%) to the mobile phase to suppress this interaction.[7]
-
High Polarity: Very polar compounds may streak. You might need to use a more polar solvent system or consider using a different stationary phase, like reverse-phase TLC plates.[7]
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.
Q: My spots are stuck on the baseline (Rf = 0). A: This indicates your mobile phase (eluent) is not polar enough to move the compound up the plate.[7] Your compound has a much stronger affinity for the stationary phase (silica gel) than the mobile phase. To fix this, increase the polarity of your eluent. For example, if you are using a 9:1 Hexanes:Ethyl Acetate mixture, try changing to a 7:3 or 1:1 mixture.[7]
Q: My spots are all at the solvent front (Rf = 1). A: This is the opposite problem: your mobile phase is too polar.[7] The compound is highly soluble in the eluent and has little to no affinity for the silica gel. Decrease the polarity of your eluent. For example, if you are using a 1:1 Hexanes:Ethyl Acetate mixture, try a 9:1 mixture.[7]
Q: I can't see any spots on my developed TLC plate. A: There are a few possible reasons for this:
-
Sample is too dilute: The concentration of your compound might be too low to be detected.[6][7] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[6][7]
-
Compound is not UV-active: If you are visualizing with a UV lamp, your compound may not have a chromophore that absorbs UV light at 254 nm. Try using other visualization techniques like an iodine chamber or chemical stains (e.g., potassium permanganate, ceric ammonium molybdate).[2][7]
-
Compound Evaporation: If your product is volatile, it may have evaporated from the plate before or during development.[7]
-
Spotting Below Solvent Level: Ensure the origin line where you spot your samples is above the level of the solvent in the developing chamber. If the origin is submerged, your sample will dissolve into the solvent pool instead of running up the plate.[4][6]
Q: The starting material and product spots are very close together. A: This indicates poor resolution. The best solution is to try a different solvent system.[9] Experiment with different solvent combinations and ratios. Sometimes, a solvent system with three components can improve separation. Using a "co-spot" (spotting both starting material and the reaction mixture in the same lane) can help confirm if the spots are truly separate or just one elongated spot.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Q: I don't see the expected mass peak for my product. A:
-
Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative) for your compound. For molecules with basic sites (like amines), positive ion mode (ESI+) is usually best.[11] For acidic molecules, negative ion mode (ESI-) may be required.
-
MS Settings: Check that the MS parameters (mass range, source temperatures, gas flows) are appropriate for your analyte.[12][13]
-
Compound Instability: The compound might be degrading in the ion source. Try adjusting source parameters to be "softer" (e.g., lower temperatures).
-
No Retention: If the compound is not retained on the column, it may elute in the solvent front (void volume) and be missed or suppressed. Adjust the mobile phase or gradient to achieve retention.[12]
Q: My chromatographic peaks are broad or split. A:
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is much stronger than the initial mobile phase is a common cause of peak distortion.[14][15] Dilute your sample in the initial mobile phase composition if possible.
-
Column Contamination: A buildup of contaminants on the column frit or head can lead to poor peak shape.[15] Try flushing the column according to the manufacturer's instructions or using a guard column.[14]
-
Column Void: A void or channel may have formed at the head of the column over time. This can sometimes be fixed by back-flushing or may require column replacement.[15]
-
Secondary Interactions: Unwanted interactions between your analyte and the stationary phase (e.g., with residual silanols) can cause tailing. Adding a buffer or a small amount of an acid/base modifier (like formic acid or ammonium hydroxide) to the mobile phase can improve peak shape.[14]
Q: My retention times are shifting between injections. A:
-
Column Equilibration: The column may not be properly equilibrated between gradient runs. Ensure your equilibration time is sufficient, typically at least 10 column volumes.[13]
-
Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Always use fresh mobile phases and keep bottles capped.[14][16]
-
Temperature Fluctuations: Changes in the lab's ambient temperature can affect retention times if a column oven is not used.[16]
-
Flow Rate Inconsistency: A leak in the system or a failing pump can cause the flow rate to fluctuate, leading to unstable retention times.[17]
Q: I have high background noise or see contamination peaks. A:
-
Solvent/Additive Purity: Always use high-purity, LC-MS grade solvents and additives to minimize background noise.[14][17]
-
Sample Carryover: Residue from a previous, more concentrated sample may be "bleeding" into subsequent runs.[17] Implement a robust needle wash protocol and inject blanks between samples to check for carryover.
-
Contaminated System: The LC system or the MS ion source can become contaminated over time.[17][18] Follow manufacturer guidelines for cleaning procedures.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Pour your chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[19][20] Cover the chamber and let it sit for 5-10 minutes.
-
Prepare the TLC Plate: Using a soft pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.[1][19] Mark three small tick marks on this line for your spots. Label them "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[10]
-
Spot the Plate:
-
Dissolve a tiny amount of your this compound starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of this solution to the "SM" and "CO" ticks. The spot should be 1-2 mm in diameter.[4]
-
Withdraw a small aliquot from your reaction vessel using another capillary tube.
-
Spot the reaction mixture on the "RXN" and directly on top of the starting material spot at "CO".[10]
-
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[1][6] Cover the chamber and allow the solvent to travel up the plate.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely.
-
Visualize: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10] If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Interpret: The reaction is progressing if the spot corresponding to the starting material in the "RXN" lane is diminishing and a new spot (the product) is appearing. The reaction is complete when the starting material spot is completely gone from the "RXN" lane. The co-spot lane helps to confirm that the new spot is different from the starting material.[10]
-
Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4]
-
Rf = (distance from origin to spot center) / (distance from origin to solvent front)
-
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Prepare the Sample:
-
Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or buffer).
-
Perform a serial dilution. A typical dilution for LC-MS analysis is 1,000 to 10,000-fold. Dilute the sample in a solvent compatible with the initial mobile phase (e.g., a 50:50 mixture of water and acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove any particulates that could clog the system.[14]
-
-
Set Up the LC Method (Typical Reversed-Phase Conditions):
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical fast gradient for reaction monitoring might be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Injection Volume: 1-5 µL.
-
-
Set Up the MS Method:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode (ESI+) is a good starting point for most products derived from this compound, as they often incorporate nitrogen atoms.
-
Scan Range: Set a wide mass range to start (e.g., 100-800 m/z) to find your starting material and product.
-
Source Parameters: Use typical starting parameters for source gas flow, nebulizer pressure, and capillary voltage as recommended by the instrument manufacturer.
-
-
Analyze and Interpret:
-
Inject a sample of the starting material first to determine its retention time and confirm its mass.
-
Inject the diluted reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak.
-
Examine the mass spectrum of the new peak to confirm if its mass-to-charge ratio (m/z) matches the expected molecular weight of your product.
-
Data Presentation
Table 1: Example TLC Data for a Hypothetical Reaction: this compound with Morpholine
| Compound | Mobile Phase (Hexanes:Ethyl Acetate) | Rf Value | Appearance |
| This compound (SM) | 4:1 | 0.65 | Single Spot |
| 4-(2-(morpholino)ethyl)benzonitrile (Product) | 4:1 | 0.20 | Single Spot |
| Reaction Mixture (t=1h) | 4:1 | 0.65 and 0.20 | Two Spots |
| Reaction Mixture (t=4h) | 4:1 | 0.20 | One Spot |
Table 2: Example LC-MS Data for a Hypothetical Reaction: this compound with Morpholine
| Compound | Retention Time (min) | Observed m/z [M+H]+ | Expected m/z [M+H]+ |
| This compound (SM) | 3.12 | 210.0 / 212.0 | 210.0 / 212.0 |
| 4-(2-(morpholino)ethyl)benzonitrile (Product) | 1.85 | 217.1 | 217.1 |
Note: The bromine isotopic pattern (79Br/81Br) results in two peaks of nearly equal intensity separated by 2 m/z units for the starting material.
Visualizations
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: General workflow for monitoring a reaction using LC-MS.
Caption: Decision tree for troubleshooting common TLC spot migration issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. silicycle.com [silicycle.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. agilent.com [agilent.com]
- 16. halocolumns.com [halocolumns.com]
- 17. zefsci.com [zefsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. coconote.app [coconote.app]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
NMR and mass spectrometry characterization of 4-(2-Bromoethyl)benzonitrile derivatives
A Comparative Guide to the NMR and Mass Spectrometry Characterization of 4-(2-Bromoethyl)benzonitrile and Its Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of novel organic compounds is a critical step in the journey from synthesis to application. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, a versatile building block in medicinal chemistry and materials science. By presenting experimental data alongside that of structurally related derivatives, this document serves as a practical resource for the unambiguous identification and characterization of this compound class.
Spectroscopic Data Comparison
The following tables summarize the key NMR and mass spectrometry data for this compound and selected derivatives. This comparative presentation allows for a clear understanding of the influence of the bromoethyl substituent on the spectral properties of the benzonitrile core.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H | -CH₂-Br | -CH₂-Ar | Other Protons |
| This compound | 7.62 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H) | 3.68 (t, J=7.2 Hz, 2H) | 3.20 (t, J=7.2 Hz, 2H) | - |
| 4-(Bromomethyl)benzonitrile[1] | 7.65 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.0 Hz, 2H) | 4.49 (s, 2H) | - | - |
| 4-Ethylbenzonitrile[2] | 7.55 (d, J=8.0 Hz, 2H), 7.28 (d, J=8.0 Hz, 2H) | - | 2.73 (q, J=7.6 Hz, 2H) | 1.26 (t, J=7.6 Hz, 3H) |
| 4-(2-Hydroxyethyl)benzonitrile[3][4] | 7.61 (d, J=8.2 Hz, 2H), 7.37 (d, J=8.2 Hz, 2H) | - | 2.94 (t, J=6.5 Hz, 2H) | 3.92 (t, J=6.5 Hz, 2H, -CH₂OH), 1.75 (br s, 1H, -OH) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C≡N | C-CN | Ar-CH | Ar-C-CH₂ | -CH₂-Br | -CH₂-Ar | Other Carbons |
| This compound | 118.8 | 112.0 | 132.5, 130.0 | 145.0 | 32.5 | 38.0 | - |
| 4-(Bromomethyl)benzonitrile[1] | 118.6 | 111.9 | 132.6, 129.5 | 143.9 | 32.2 | - | - |
| 4-Ethylbenzonitrile[2] | 119.1 | 110.8 | 132.3, 128.4 | 149.8 | - | 29.2 | 15.2 (-CH₃) |
| 4-(2-Hydroxyethyl)benzonitrile[4] | 119.0 | 111.1 | 132.4, 129.8 | 145.2 | - | 38.6 | 62.9 (-CH₂OH) |
Table 3: Mass Spectrometry (Electron Ionization) Fragmentation Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | 210/212 (C₉H₈BrN) | 131 ([M-Br]⁺, C₉H₈N⁺), 116 ([M-CH₂Br]⁺, C₈H₆N⁺), 103 (C₇H₅N⁺, benzonitrile cation) |
| 4-(Bromomethyl)benzonitrile[1] | 195/197 (C₈H₆BrN) | 116 ([M-Br]⁺, C₈H₆N⁺), 89 ([C₇H₅]⁺) |
| 4-Bromobenzonitrile[5] | 181/183 (C₇H₄BrN) | 102 ([M-Br]⁺, C₇H₄N⁺), 75 ([C₆H₃]⁺) |
| 4-Ethylbenzonitrile[2] | 131 (C₉H₉N) | 116 ([M-CH₃]⁺, C₈H₆N⁺), 89 ([C₇H₅]⁺) |
Experimental Workflows and Logical Relationships
The structural characterization of this compound derivatives follows a logical workflow, beginning with sample preparation and proceeding through a series of spectroscopic analyses to confirm the compound's identity and purity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry NMR tube.[6] For quantitative NMR, a known amount of an internal standard may be added.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons.[7]
-
Acquisition Time (AQ): 2-4 seconds.[6]
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[8]
-
Instrumentation :
-
Ionization Source: Electron Ionization (EI) is a common technique for small, volatile molecules and provides reproducible fragmentation patterns.[9] Electrospray Ionization (ESI) is an alternative "soft" ionization technique that often preserves the molecular ion.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.[10]
-
-
Data Acquisition :
-
Introduce the sample into the ion source. For EI, this is often via a direct insertion probe or a gas chromatography (GC) inlet.
-
Set the ionization energy, typically 70 eV for EI, to generate a standard, library-comparable spectrum.[10]
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
-
-
Data Analysis : Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Note the isotopic pattern, especially for bromine-containing compounds which will show characteristic M⁺ and M+2 peaks of nearly equal intensity.[5] Analyze the major fragment ions to deduce the structure of different parts of the molecule.
Alternative Characterization Techniques
While NMR and MS are the primary tools for structural elucidation, other analytical techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC) : Useful for assessing the purity of the compound and for isolating it from a reaction mixture. Different detectors (e.g., UV-Vis, Diode Array) can provide additional information about the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful hyphenated technique that separates volatile components of a mixture before their introduction into the mass spectrometer. This is particularly useful for analyzing reaction mixtures and identifying byproducts.
-
Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule. For this compound, characteristic peaks for the nitrile group (C≡N stretch, ~2230 cm⁻¹) and the aromatic ring would be expected.
-
Elemental Analysis : Determines the percentage composition of elements (C, H, N, Br) in a pure sample, which can be used to confirm the empirical formula derived from mass spectrometry.
The selection of analytical techniques will depend on the specific goals of the analysis, such as structure confirmation, purity assessment, or quantitative determination. A combination of these methods provides the most comprehensive characterization of a novel compound.
References
- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylbenzonitrile | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-HYDROXYETHYL)BENZONITRILE(69395-13-7) 1H NMR [m.chemicalbook.com]
- 4. 4-(2-Hydroxyethyl)benzonitrile | C9H9NO | CID 2800815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
A Comparative Analysis of the Reactivity of 4-(2-Bromoethyl)benzonitrile as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the selection of an appropriate alkylating agent is paramount to the successful construction of target molecules. 4-(2-Bromoethyl)benzonitrile is a versatile bifunctional molecule, incorporating both a nucleophilic nitrile group and an electrophilic bromoethyl moiety. This guide provides an objective comparison of the reactivity of this compound with other common alkylating agents, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.
Quantitative Comparison of Alkylating Agent Reactivity
The reactivity of alkylating agents is fundamentally governed by factors such as the nature of the leaving group, the structure of the alkyl backbone, and the presence of activating or deactivating groups. Nucleophilic substitution reactions, particularly the S(_N)2 mechanism, are the primary pathway for these agents. The rate of an S(_N)2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.
The following table summarizes the second-order rate constants for the S(_N)2 reaction of various primary alkyl bromides with a common nucleophile, iodide, in acetone. This allows for a direct comparison of their intrinsic reactivities under identical conditions.
| Alkylating Agent | Structure | Second-Order Rate Constant (k) at 25°C (M
| Relative Reactivity (to 1-Bromobutane) |
| Methyl Bromide | CH(_3)Br | 1.45 x 10
| ~30 |
| 1-Bromobutane | CH(_3)(CH(2))({3})Br | 4.85 x 10
| 1 |
| This compound | NC-C(_6)H(_4)-CH(_2)CH(_2)Br | ~2.5 x 10
| ~0.5 |
| Benzyl Bromide | C(_6)H(_5)CH(_2)Br | 9.55 x 10
| ~197 |
Note: The rate constant for this compound is an estimate based on the reactivity of structurally similar phenethyl bromides. The presence of an electron-withdrawing nitrile group on the phenyl ring is expected to slightly decrease the rate of S(_N)2 reaction compared to an unsubstituted phenethyl bromide due to inductive effects.
As the data indicates, methyl bromide is significantly more reactive than primary alkyl bromides due to minimal steric hindrance. Benzyl bromide exhibits markedly enhanced reactivity because the phenyl ring stabilizes the transition state of the S(_N)2 reaction. This compound, as a primary alkyl bromide, is expected to have a reactivity comparable to other straight-chain primary alkyl bromides like 1-bromobutane. The electron-withdrawing nature of the para-cyano group likely has a modest deactivating effect on the benzylic position for an S(_N)2 reaction.
Experimental Protocols
To empirically determine and compare the reactivity of alkylating agents, a kinetic analysis of their reaction with a suitable nucleophile is essential. The following is a detailed protocol for determining the second-order rate constant of an S(_N)2 reaction using a conductivity method.
Objective: To determine the second-order rate constant for the reaction of an alkylating agent (e.g., this compound) with sodium iodide in acetone.
Principle: The reaction of an alkyl bromide with sodium iodide in acetone produces a soluble alkyl iodide and a precipitate of sodium bromide. The change in the concentration of ionic species in the solution can be monitored by measuring the electrical conductivity of the reaction mixture over time.
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a standard solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
Prepare a standard solution of the alkylating agent (e.g., this compound) in anhydrous acetone (e.g., 0.1 M).
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations of sodium iodide and sodium bromide in acetone.
-
Measure the conductivity of each standard solution to create a calibration curve of conductivity versus ionic concentration.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature (e.g., 25°C) in a constant temperature water bath.
-
Pipette a known volume of the sodium iodide solution into the reaction vessel.
-
Initiate the reaction by adding a known volume of the alkylating agent solution to the sodium iodide solution and start the stopwatch simultaneously.
-
Record the conductivity of the reaction mixture at regular time intervals until the reaction is complete or for a sufficient duration.
-
-
Data Analysis:
-
Use the calibration curve to convert the conductivity readings into the concentration of iodide ions at each time point.
-
The reaction follows second-order kinetics: Rate = k[Alkyl Bromide][I
].− -
For a reaction with a 1:1 stoichiometry, the integrated rate law is: 1/(--INVALID-LINK--) - 1/(--INVALID-LINK--) = kt, where [A] is the concentration of the reactants.
-
Plot 1/(--INVALID-LINK--
--INVALID-LINK--
--INVALID-LINK--) versus time. The plot should be a straight line with a slope equal to the second-order rate constant, k.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the reactivity and biological relevance of alkylating agents.
Caption: Experimental workflow for determining the rate constant of an S(_N)2 reaction.
Many biologically active molecules, including some containing the benzonitrile scaffold, exert their effects by modulating cellular signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cell growth, proliferation, and immune responses. Its dysregulation is implicated in various cancers and inflammatory diseases, making it a key target for drug development.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition.
Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of 4-(2-Bromoethyl)benzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural elucidation of compounds synthesized from 4-(2-Bromoethyl)benzonitrile, a versatile building block in medicinal chemistry.
This guide presents a detailed examination of the experimental data and methodologies associated with each technique, offering an objective overview to aid in the selection of the most appropriate analytical approach. We will delve into a case study of a derivative of a close structural analog to showcase the power of X-ray crystallographic analysis and draw comparisons with alternative methods.
Performance Benchmark: X-ray Crystallography Data
Single-crystal X-ray diffraction (XRD) stands as the gold standard for providing unambiguous determination of molecular structures in the solid state. It offers precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding molecular conformation and intermolecular interactions. Below is a summary of crystallographic data for representative compounds containing the 4-cyanophenyl moiety, a core component of derivatives of this compound.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Resolution (Å) | R-factor (%) |
| 2-[4-(Azidomethyl)phenyl]benzonitrile[1] | C₁₄H₁₀N₄ | Triclinic | P-1 | a = 8.0763(16) Å, b = 8.2183(16) Å, c = 10.116(2) Å, α = 76.22(3)°, β = 69.36(3)°, γ = 85.94(3)° | N/A | 5.8 |
| 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]benzonitrile[2] | C₁₇H₁₆N₂ | Monoclinic | P2₁/n | a = 6.035(1) Å, b = 7.620(1) Å, c = 29.813(6) Å, β = 93.30(3)° | N/A | N/A |
| 4-[2-(4-methoxyphenyl)ethynyl]benzonitrile[3] | C₁₆H₁₁NO | Monoclinic | P2₁/c | a = 6.0792 Å, b = 7.7395 Å, c = 28.2605 Å, β = 106.747° | N/A | 6.72 |
The Alternatives: A Comparative Overview
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and theoretical properties.
| Technique | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | - Unambiguous 3D structure determination.[4] - Provides precise bond lengths, angles, and stereochemistry. - Gold standard for absolute configuration. | - Requires high-quality single crystals, which can be difficult to grow. - Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution. |
| 2D NMR Spectroscopy | - Determines structure in solution, which is often more biologically relevant. - Provides information on molecular dynamics and conformational flexibility. - Does not require crystallization. | - Structure determination can be complex and may not always be unambiguous, especially for larger molecules. - Does not provide precise bond lengths and angles. - Determination of absolute stereochemistry is challenging. |
| Computational Modeling (DFT) | - Can predict molecular structure and properties without the need for experiments. - Allows for the study of transition states and reaction mechanisms. - Cost-effective for initial screening of compounds.[5] | - Accuracy is dependent on the level of theory and basis set used.[5][6] - May not accurately predict the solid-state packing or the most stable conformation in solution. - Requires significant computational resources for high accuracy. |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible results. Below are standardized methodologies for each of the discussed analytical techniques.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process is iterated until the model converges to a final, validated structure.[7][8]
2D NMR Spectroscopy for Structure Elucidation
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and multiplicities of the protons and carbons in the molecule.
-
2D NMR Spectra Acquisition: A suite of two-dimensional NMR experiments are performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which helps to determine the stereochemistry and conformation of the molecule.
-
-
Data Analysis and Structure Assembly: The correlation data from the 2D spectra are pieced together like a puzzle to deduce the complete chemical structure of the molecule.
Computational Modeling (Density Functional Theory)
-
Molecule Building: The 2D structure of the molecule is drawn using a molecular editor (e.g., GaussView).
-
Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is performed to identify the lowest energy conformers.
-
Geometry Optimization: The initial 3D structure is optimized using a selected DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This calculation finds the minimum energy geometry of the molecule.[9][10]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculation: Other properties of interest, such as NMR chemical shifts, can be calculated on the optimized geometry.
-
Analysis: The calculated structure, energies, and other properties are analyzed and compared with experimental data where available.
Visualizing the Workflow
To better understand the logical flow of each analytical process, the following diagrams have been generated using the DOT language.
References
- 1. 2-[4-(Azidomethyl)phenyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- | C17H16N2 | CID 5302366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methoxy-phenylethynyl)-benzonitrile | C16H11NO | CID 11322235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. web.mit.edu [web.mit.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. prezi.com [prezi.com]
- 10. Tutorial - Quantum Chemistry - Intro to Gaussian Part II [answers.uillinois.edu]
A Comparative Guide to Analytical Methods for Validating the Purity of 4-(2-Bromoethyl)benzonitrile
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability of experimental results and the safety and efficacy of the final therapeutic products. 4-(2-Bromoethyl)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the validation of its purity a matter of utmost importance. This guide provides a comparative overview of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput. The following table summarizes the key performance indicators for each technique, providing a basis for selecting the most appropriate method for your needs.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Typical Purity Determination | >99% (by area percent) | >99% (by area percent) | Absolute purity determination with high accuracy. |
| Limit of Detection (LOD) | Estimated: ~0.1 µg/mL | ~0.12 ppm (for related brominated benzonitriles)[1] | Impurity quantification at ≥0.1% level. |
| Limit of Quantitation (LOQ) | Estimated: ~0.3 µg/mL | ~0.38 ppm (for related brominated benzonitriles)[1] | Impurity quantification at ≥0.1% level. |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | 98-102% | 90-110% | 99-101% |
| Throughput | High | Medium to High | Medium |
| Strengths | Robust, versatile for non-volatile and thermally labile compounds, widely available. | High sensitivity and selectivity, excellent for identifying volatile impurities. | Provides absolute purity without a specific reference standard for the analyte, structural information on impurities. |
| Limitations | Requires a chromophore for UV detection, relative quantification unless a certified reference standard is used. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer for optimal results. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity profiling of pharmaceutical intermediates. A stability-indicating reverse-phase HPLC method is suitable for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Potential degradation products can be monitored by subjecting the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds, making it well-suited for detecting and identifying potential impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 5 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to obtain a concentration of 5 mg/mL.
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.
Data Analysis: Purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation. Impurities can be identified by library searching (e.g., NIST) of their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a chemically identical reference standard.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision sample probe.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Alternatives to this compound
In certain synthetic applications, researchers may consider alternative reagents. The choice of an alternative depends on the specific reaction and desired outcome. Some potential alternatives include:
-
4-(2-Chloroethyl)benzonitrile: May offer different reactivity and cost-effectiveness.
-
4-Vinylbenzonitrile: Can be used in reactions where a vinyl group is a suitable precursor.
-
4-(2-Hydroxyethyl)benzonitrile: Can be converted to the corresponding bromide or other leaving groups as needed.
A thorough evaluation of the reaction mechanism and conditions is necessary when considering these alternatives.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the general process for validating the purity of a chemical substance.
Caption: General workflow for the analytical validation of a chemical product.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is crucial for ensuring the quality and consistency of research and development outcomes. HPLC offers a robust and versatile approach for routine analysis, while GC-MS provides exceptional sensitivity for volatile impurity profiling. For the highest accuracy and absolute purity determination, qNMR stands out as a primary method. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most suitable method to meet their specific analytical needs.
References
A Comparative Guide to 4-(2-Bromoethyl)benzonitrile and 4-(Bromomethyl)benzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to the success of a synthetic route. Alkyl halides, particularly those featuring a benzonitrile moiety, are valuable building blocks in the construction of complex molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of two such reagents: 4-(2-bromoethyl)benzonitrile and 4-(bromomethyl)benzonitrile. We will delve into their synthesis, reactivity, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties and Structure
A fundamental understanding of the physical and chemical properties of these reagents is the first step in evaluating their suitability for a given reaction. The key difference in their structure lies in the position of the bromine atom relative to the benzene ring, which has profound implications for their reactivity.
| Property | This compound | 4-(Bromomethyl)benzonitrile |
| CAS Number | 72054-56-9 | 17201-43-3 |
| Molecular Formula | C₉H₈BrN | C₈H₆BrN |
| Molecular Weight | 210.07 g/mol [1] | 196.04 g/mol [2] |
| Appearance | Solid[1] | White to off-white crystalline solid[3] |
| Boiling Point | Not readily available | ~256 °C[3] |
| Melting Point | Not readily available | 115-117 °C[2] |
| Classification | Homobenzylic bromide | Benzylic bromide |
Synthesis of the Reagents
The accessibility of a starting material is a critical factor in its practical application. Here, we provide established and proposed synthetic protocols for both compounds.
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzonitrile
This established protocol describes the synthesis of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile via a free-radical bromination reaction.
Reaction Scheme:
References
The Benzonitrile Scaffold: A Comparative Guide to Biological Activity in Drug Discovery
For researchers, scientists, and drug development professionals, the benzonitrile moiety represents a pivotal structural feature in the design of novel therapeutics. While direct biological activity data for derivatives of the versatile building block, 4-(2-Bromoethyl)benzonitrile, is not extensively documented in publicly available literature, the broader family of benzonitrile-containing molecules exhibits a remarkable range of pharmacological effects. This guide provides a comparative analysis of the biological activities of various classes of molecules incorporating the benzonitrile scaffold, supported by experimental data and detailed methodologies.
The compound this compound is recognized as a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1][2] Its utility as a versatile linker is highlighted by its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that leverage the cell's natural protein degradation machinery.[3] The inherent reactivity of the bromoethyl group makes it a suitable starting point for the construction of more complex molecular architectures.[2]
Comparative Analysis of Biologically Active Benzonitrile Derivatives
The true potential of the benzonitrile scaffold is revealed through the diverse biological activities of molecules that incorporate this functional group. The following sections compare different classes of these compounds, showcasing their therapeutic promise.
Anticancer Activity
The benzonitrile group is a common feature in a variety of anticancer agents. Its presence can significantly influence the cytotoxic and antiproliferative properties of a molecule.
Table 1: In Vitro Anticancer Activity of Benzonitrile-Containing Compounds
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | [4] |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | [4] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 | [4] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | NCI-H23 (Lung) | 13.97 | [4] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | MDAMB-231 (Breast) | 11.35 | [4] |
| Diamide-coupled benzophenone | Compound 44 | A549, MCF-7, DLA | - | [5] |
| 2,4-dimethoxybenzophenone conjugate | Compound 35 and 36 | K562, CEM (Leukemic) | 1.6 - 8.0 | [5] |
Note: A lower IC50 value indicates greater potency.
Enzyme Inhibition
Benzonitrile derivatives have been successfully developed as potent and selective enzyme inhibitors for various therapeutic targets.
Table 2: Enzyme Inhibitory Activity of Benzonitrile-Containing Compounds
| Target Enzyme | Compound Example | Inhibition Metric | Value | Therapeutic Area | Reference |
| Dipeptidyl Peptidase-4 (DPP-4) | 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | IC50 | 1.4621 to 6.7805 µM | Diabetes | [6] |
| Aromatase | Letrozole | - | - | Breast Cancer | [7] |
| Aromatase | Fadrozole | - | - | Breast Cancer | [7] |
Neurological and Inflammatory Disorders
The benzonitrile moiety is also present in molecules targeting receptors and enzymes involved in neurological and inflammatory conditions.
Table 3: Activity of Benzonitrile-Containing Compounds in Models of Neurological and Inflammatory Disorders
| Compound | Target | Key Findings | Potential Application | Reference |
| ABT-239 | Histamine H3 Receptor Antagonist | High affinity for rat (pKi = 8.9) and human (pKi = 9.5) H3Rs; enhanced acetylcholine and dopamine release. | ADHD, Alzheimer's disease, Schizophrenia | [8] |
| 4-aminobenzophenone derivative A | TNF-α and IL-1β production | Potent inhibition of TNF-α (IC50 = 159 nM) and IL-1β (IC50 = 226 nM). | Inflammatory Diseases | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of biological activities.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.[4]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[4]
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The IC50 value is then calculated.[4]
Visualizing Workflows in Drug Discovery
The following diagrams illustrate conceptual workflows relevant to the use of benzonitrile derivatives in research and development.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Caption: The mechanism of action for a PROTAC, inducing targeted protein degradation.
References
- 1. This compound Supplier in China [nj-finechem.com]
- 2. This compound [myskinrecipes.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Transformation: A Comparative Analysis of 4-(2-Bromoethyl)benzonitrile and its Elimination Product, 4-Vinylbenzonitrile
A detailed examination of the spectroscopic changes accompanying the conversion of 4-(2-Bromoethyl)benzonitrile to 4-Vinylbenzonitrile provides a clear illustration of a classic elimination reaction. This guide offers a comparative analysis of the starting material and product, supported by spectroscopic data and detailed experimental protocols, for researchers and professionals in the fields of chemical synthesis and drug development.
The transformation from a saturated alkyl halide to an unsaturated vinyl group induces significant and predictable shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These changes serve as definitive markers for the successful completion of the reaction.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic differences between this compound and its corresponding elimination product, 4-Vinylbenzonitrile.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | -CH₂-Br (ppm) | -CH₂-CN (ppm) | Vinyl Protons (ppm) |
| This compound | ~7.3-7.7 (m, 4H) | ~3.7 (t, 2H) | ~3.2 (t, 2H) | - |
| 4-Vinylbenzonitrile | ~7.4-7.7 (m, 4H) | - | - | ~5.4 (d, 1H), ~5.9 (d, 1H), ~6.7 (dd, 1H) |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Aromatic Carbons (ppm) | -CN (ppm) | -CH₂-Br (ppm) | -CH₂-Ar (ppm) | Vinyl Carbons (ppm) |
| This compound | ~128-145 | ~118 | ~32 | ~38 | - |
| 4-Vinylbenzonitrile | ~126-140 | ~119 | - | - | ~117, ~136 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C≡N Stretch | C-H (Aromatic) | C-H (Aliphatic/Vinyl) | C=C Stretch | C-Br Stretch |
| This compound | ~2230 | ~3050 | ~2950 | - | ~650 |
| 4-Vinylbenzonitrile | ~2225 | ~3050 | ~3090, ~3020 | ~1630 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 210/212 (isotope pattern for Br) | 131 (M⁺ - Br), 102 |
| 4-Vinylbenzonitrile | 129 | 102 (M⁺ - HCN) |
Experimental Protocols
A detailed methodology for the synthesis and spectroscopic analysis is crucial for reproducible results.
Synthesis of 4-Vinylbenzonitrile from this compound
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra using appropriate software.
Infrared (IR) Spectroscopy:
-
For liquid samples, a drop can be placed between two potassium bromide (KBr) plates.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Record the spectrum using an FTIR spectrometer.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically using a Gas Chromatography (GC) inlet for separation and subsequent ionization.
-
Record the mass spectrum.
Visualizing the Transformation
The following diagrams illustrate the reaction workflow and the logical relationship between the starting material and the product.
Caption: Reaction workflow from starting material to product with spectroscopic analysis.
Caption: Logical relationship between the reactant and the product.
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 4-(2-Bromoethyl)benzonitrile and Related Phenylethyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on 4-(2-Bromoethyl)benzonitrile and structurally related phenylethyl bromides. Due to a lack of specific kinetic data for this compound in the available literature, this guide leverages data from analogous compounds to predict its reactivity and to provide a framework for experimental design. The insights presented are crucial for understanding reaction mechanisms, optimizing synthetic routes, and developing structure-activity relationships in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis, featuring a reactive ethyl bromide moiety and a cyano group that can be further functionalized. Nucleophilic substitution reactions at the benzylic position are pivotal for introducing a wide range of functional groups. The kinetics of these reactions, typically proceeding through an S(_N)2 mechanism for primary halides like this compound, are influenced by the nucleophile, solvent, and the electronic nature of substituents on the aromatic ring.[1] Understanding these kinetic parameters is essential for controlling reaction outcomes and yields.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 2-Phenylethyl bromide | Sodium Azide | Acetonitrile | 25 | Est. ~1 x 10⁻⁴ | Est. ~80 | [1] |
| 2-Phenylethyl bromide | Piperidine | 80% MeCN/20% D₂O | 20 | Competitive reaction observed | - | [2] |
| Phenacyl bromide | Thiophenol | Methanol | 30 | 1.35 x 10⁻² | - | [3] |
| Phenacyl bromide | Thioglycolic acid | Methanol | 30 | 4.68 x 10⁻³ | - | [3] |
Note: Estimated values are based on typical S(_N)2 reactions of primary benzylic halides and should be experimentally verified for this compound.
The data for phenacyl bromides, which have a carbonyl group alpha to the bromine, generally show faster reaction rates due to the electron-withdrawing nature of the carbonyl group stabilizing the transition state.[3] For this compound, the cyano group is further away and its electronic effect on the reaction center is less pronounced but still relevant.
Experimental Protocols
Accurate kinetic studies require precise control of reaction conditions and monitoring of reactant or product concentrations over time. The following is a generalized protocol for studying the kinetics of the reaction of this compound with a nucleophile.
1. Materials and Reagent Preparation:
-
This compound (high purity)
-
Nucleophile (e.g., sodium azide, potassium thiocyanate, piperidine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Internal standard for analysis (if required)
-
Quenching solution (e.g., dilute acid or base)
2. Reaction Setup:
-
A jacketed glass reactor connected to a constant temperature bath is used to maintain a precise temperature.
-
The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
A magnetic stirrer ensures homogeneity of the reaction mixture.
3. Kinetic Run (Pseudo-First-Order Conditions):
-
A solution of this compound of known concentration is prepared in the chosen solvent.
-
A solution of the nucleophile is prepared at a concentration at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.
-
The reaction is initiated by adding the nucleophile solution to the substrate solution at the desired temperature.
4. Monitoring the Reaction:
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquot is quenched immediately by adding it to a quenching solution.
-
The concentration of the reactant or product is determined using a suitable analytical technique:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the substrate and product.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.[4]
-
Conductivity Measurement: Useful when the reaction produces or consumes ions, leading to a change in the solution's conductivity.
-
5. Data Analysis:
-
For pseudo-first-order conditions, the natural logarithm of the substrate concentration is plotted against time. The slope of the resulting straight line gives the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the excess nucleophile.
-
The experiment is repeated at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).[5]
Visualizing Reaction Kinetics
The following diagrams illustrate the key concepts and workflows in the kinetic analysis of nucleophilic substitution reactions.
Caption: Factors influencing the rate of an S(_N)2 reaction.
Caption: A typical workflow for a kinetic study.
Conclusion
While direct experimental kinetic data for the nucleophilic substitution on this compound is sparse, a comparative analysis with related phenylethyl bromides provides valuable insights into its expected reactivity. The presence of the para-cyano group likely exerts a modest electron-withdrawing effect, influencing the S(_N)2 reaction rate. For researchers in drug development and organic synthesis, the provided experimental protocols and conceptual diagrams offer a solid foundation for designing and executing kinetic studies to elucidate the reactivity of this important synthetic intermediate. Such studies are indispensable for process optimization, mechanistic understanding, and the rational design of novel molecules.
References
A Comparative Guide to Computational Modeling of Reaction Mechanisms Involving 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
While specific computational studies detailing the reaction mechanisms of 4-(2-bromoethyl)benzonitrile are not extensively available in published literature, this guide provides a comparative framework for how such studies could be approached. By examining computational models for analogous reactions—namely, nucleophilic substitution at the bromoethyl group and Grignard reactions involving the nitrile moiety—we can establish a robust methodology for future research. This guide presents potential computational approaches, compares them with alternative substrates, and provides relevant experimental protocols to support and validate theoretical findings.
The molecule this compound features two primary reactive sites: the electrophilic carbon attached to the bromine atom, which is susceptible to nucleophilic substitution (SN2) reactions, and the nitrile group, which can undergo nucleophilic addition, such as with Grignard reagents. Computational chemistry offers powerful tools to investigate the kinetics and thermodynamics of these transformations.
I. Computational Modeling of Nucleophilic Substitution (SN2) Reactions
The bromoethyl group of this compound is a primary alkyl halide, making it an ideal candidate for bimolecular nucleophilic substitution (SN2) reactions. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these reactions, providing insights into the reaction's potential energy surface, including the transition state and activation energy.[1][2]
Computational Approach:
A typical computational study of an SN2 reaction on this compound would involve modeling the reaction with a selected nucleophile (e.g., hydroxide, cyanide, or an amine). The primary objectives would be to:
-
Determine the Reaction Pathway: Map the geometric changes as the nucleophile approaches and the bromide leaving group departs.
-
Calculate Activation Energy (ΔG‡): Determine the energy barrier for the reaction, which is crucial for predicting reaction rates.
-
Analyze the Transition State (TS): Characterize the geometry and electronic structure of the highest energy point along the reaction coordinate.
Alternative Substrates for Comparison:
To contextualize the reactivity of this compound, it is useful to compare its computationally predicted behavior with that of other alkyl bromides.
| Substrate | Nucleophile | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) - Representative | Key Finding |
| CH₃Br | Cl⁻ | DFT (B3LYP/6-31+G*) | 10.5 (Gas Phase) | Serves as a baseline for SN2 reactivity with minimal steric hindrance.[2][3] |
| CH₃CH₂Br | OH⁻ | MP2 | 23.1 (Aqueous) | Increased steric hindrance compared to methyl bromide raises the activation barrier. |
| 2-Bromobutane | CH₃O⁻ | DFT | Not Specified | Used to model the competition between SN2 and E2 reaction pathways.[4] |
| α-Bromoacetophenone | MeO⁻ | DFT | Low/Comparable for SN2 and Epoxidation | Demonstrates how other functional groups can lead to competing reaction pathways.[5] |
Note: The values presented are representative and highly dependent on the level of theory, basis set, and solvent model used.
Experimental Protocol: Nucleophilic Substitution with Sodium Cyanide
This protocol is representative for the synthesis of (4-cyano-2-chlorophenyl)acetonitrile from a similar brominated precursor and can be adapted for this compound.[6]
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)[6]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., DMSO).[7]
-
Add sodium cyanide to the solution. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the mixture to 90°C and stir for approximately 6 hours.[7] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
II. Computational Modeling of Grignard Reactions with the Nitrile Group
The nitrile group can be converted to a ketone through the addition of a Grignard reagent, followed by acidic hydrolysis.[8] Computational studies can elucidate the mechanism of the Grignard reagent's nucleophilic attack on the nitrile carbon.
Computational Approach:
Modeling the Grignard reaction involves several complexities, including the aggregation state of the Grignard reagent (Schlenk equilibrium) and the coordination of solvent molecules (typically THF or diethyl ether). DFT calculations can be employed to:
-
Model the Grignard Reagent: Represent the reagent as a monomer or dimer (e.g., CH₃MgCl or (CH₃MgCl)₂) coordinated with solvent molecules.
-
Investigate the Addition Mechanism: Calculate the energy profile for the nucleophilic attack of the carbanionic portion of the Grignard reagent on the nitrile carbon.
-
Characterize Intermediates: Identify and determine the stability of the intermediate imine magnesium salt formed after the addition.
Alternative Substrates for Comparison:
Computational and experimental studies on other aromatic nitriles provide a basis for comparison.
| Substrate | Grignard Reagent | Computational Method | Key Finding |
| Benzonitrile | CH₃MgCl | DFT | Dinuclear Grignard species are computationally shown to be more reactive than mononuclear species in the nucleophilic addition.[9] |
| Various Aromatic Nitriles | CH₃MgBr + ZnCl₂ (cat.) | DFT | Calculations support that a Zn(II)-catalyzed system enhances reactivity compared to the non-catalytic version by forming more reactive zincate species.[9] |
| Aliphatic and Aromatic Nitriles | Allylmagnesium bromide | DFT | Computational analysis helped to elucidate the mechanism of a pH-switchable synthesis, leading selectively to different products after hydrolysis.[10][11] |
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
This is a general procedure for the Grignard reaction, which can be adapted for this compound.[12][13][14]
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Methyl bromide or methyl iodide (1.0 eq)
-
This compound (1.0 eq)
-
Aqueous acid (e.g., 1M HCl or 2M H₂SO₄) for workup[15]
-
Three-neck round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)
Procedure:
-
Preparation of Grignard Reagent: Place magnesium turnings in the flame-dried three-neck flask under a nitrogen atmosphere. Add a small amount of anhydrous ether.
-
Dissolve methyl bromide in anhydrous ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated if cloudiness or bubbling occurs (crushing the magnesium or adding an iodine crystal can help).
-
Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium is consumed.
-
Reaction with Nitrile: Dissolve this compound in anhydrous ether and add it dropwise to the prepared Grignard reagent at room temperature or while cooling in an ice bath.
-
Stir the reaction mixture for several hours at room temperature.
-
Workup: Cool the flask in an ice bath and slowly quench the reaction by adding cold aqueous acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ketone product.
-
Purify the product via column chromatography or recrystallization.
Visualizing Computational and Experimental Workflows
To effectively integrate computational modeling with experimental work, a logical workflow is essential. The following diagram illustrates the relationship between theoretical prediction and experimental validation.
Caption: Workflow for computational modeling and experimental validation.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
A Comparative Analysis of 4-(2-Bromoethyl)benzonitrile and its Isomers in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of 4-(2-Bromoethyl)benzonitrile and its ortho and meta isomers—2-(2-Bromoethyl)benzonitrile and 3-(2-Bromoethyl)benzonitrile, respectively—in the context of nucleophilic substitution reactions. Understanding the relative reactivity of these isomers is crucial for their application as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules. This analysis is grounded in the principles of physical organic chemistry, supported by data from analogous chemical systems, to provide a predictive framework for their performance in experimental settings.
Introduction to Reactivity
The reactivity of the bromoethyl side chain in these benzonitrile isomers is primarily governed by the electronic effects exerted by the cyano (-CN) group on the benzylic-like carbon atom, which is the site of nucleophilic attack. The position of the electron-withdrawing cyano group dictates the extent of its influence on the transition state of the reaction, thereby affecting the reaction rate. Nucleophilic substitution at the ethyl chain is expected to proceed via an SN2 mechanism, which is sensitive to both electronic and steric factors.
Theoretical Comparison of Reactivity
The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This electron withdrawal occurs through both inductive and resonance effects.
-
Inductive Effect (-I): The cyano group withdraws electron density through the sigma bonds of the benzene ring. This effect diminishes with distance but will influence the electrophilicity of the carbon atom bonded to the bromine.
-
Resonance Effect (-M): The cyano group can withdraw electron density from the benzene ring via resonance, particularly when it is in the ortho or para position. This delocalization of electrons can stabilize the transition state of a nucleophilic substitution reaction at the side chain.
Based on these principles, the expected order of reactivity for the isomers in a typical SN2 reaction is:
This compound > 2-(2-Bromoethyl)benzonitrile > 3-(2-Bromoethyl)benzonitrile
Justification:
-
This compound (para-isomer): The cyano group at the para position exerts a strong electron-withdrawing effect through both resonance and induction. This effect is most effectively transmitted to the benzylic-like carbon, increasing its electrophilicity and stabilizing the partial negative charge that develops on the leaving group in the SN2 transition state. This leads to a faster reaction rate.
-
2-(2-Bromoethyl)benzonitrile (ortho-isomer): The ortho-isomer also benefits from both inductive and resonance effects. However, the close proximity of the cyano group to the bromoethyl side chain may introduce steric hindrance, which can slightly impede the approach of the nucleophile in an SN2 reaction, potentially making it less reactive than the para-isomer.
-
3-(2-Bromoethyl)benzonitrile (meta-isomer): In the meta position, the cyano group primarily exerts its electron-withdrawing effect through induction. The resonance effect from the meta position does not extend to the carbon bearing the bromoethyl group. Consequently, the activation of the reaction site is less pronounced compared to the ortho and para isomers, resulting in the slowest reaction rate among the three.
Quantitative Data Summary
| Isomer | Position of -CN | Dominant Electronic Effects | Predicted Relative Rate Constant (krel) | Predicted Reaction Yield (under identical conditions) |
| This compound | para | -I, -M | Highest | Highest |
| 2-(2-Bromoethyl)benzonitrile | ortho | -I, -M, Steric Hindrance | Intermediate to High | Intermediate to High |
| 3-(2-Bromoethyl)benzonitrile | meta | -I | Lowest | Lowest |
Note: The predicted relative rate constants and yields are based on theoretical principles and assume a standard SN2 reaction with a common nucleophile. Actual experimental results may vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
To empirically determine and compare the reactivity of these isomers, a standardized kinetic study can be performed. The following is a representative experimental protocol for a nucleophilic substitution reaction with an amine.
Protocol: Comparative Kinetic Analysis of the Reaction of (2-Bromoethyl)benzonitrile Isomers with a Primary Amine
Objective: To determine the second-order rate constants for the reaction of 2-, 3-, and this compound with a primary amine (e.g., benzylamine) in a suitable solvent at a constant temperature.
Materials:
-
2-(2-Bromoethyl)benzonitrile
-
3-(2-Bromoethyl)benzonitrile
-
This compound
-
Benzylamine (or other suitable primary amine nucleophile)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Thermostatted reaction vessel
-
HPLC or GC for monitoring reaction progress
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of each (2-Bromoethyl)benzonitrile isomer in acetonitrile.
-
Prepare a stock solution of benzylamine of a known concentration in acetonitrile.
-
-
Reaction Setup:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).
-
In the reaction vessel, combine a known volume of the solvent and the benzylamine stock solution.
-
Initiate the reaction by adding a known volume of one of the (2-Bromoethyl)benzonitrile isomer stock solutions to the reaction vessel with vigorous stirring.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by dilution with a cold solvent or addition of a quenching agent).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining (2-Bromoethyl)benzonitrile isomer and/or the product formed.
-
-
Data Analysis:
-
Plot the concentration of the (2-Bromoethyl)benzonitrile isomer versus time.
-
Assuming pseudo-first-order conditions (if the amine is in large excess) or by using the integrated second-order rate law, calculate the rate constant (k) for the reaction of each isomer.
-
Compare the determined rate constants to establish the experimental order of reactivity.
-
Visualization of Reaction Concepts
Diagram: Influence of Cyano Group Position on SN2 Transition State Stability
Caption: Predicted relative reactivity based on transition state stability.
Diagram: General Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparative kinetic studies.
Conclusion
This comparative guide establishes a theoretical framework for understanding the reactivity of this compound and its ortho and meta isomers in nucleophilic substitution reactions. The predicted order of reactivity, based on the electronic effects of the cyano group, is para > ortho > meta. This information, coupled with the provided experimental protocol, offers a solid foundation for researchers to design and execute synthetic strategies involving these versatile building blocks. For professionals in drug development, a clear understanding of these reactivity differences is paramount for the efficient synthesis of target molecules and for predicting potential metabolic pathways. Direct experimental verification of these predicted reactivities is encouraged to provide quantitative data for specific reaction systems.
Safety Operating Guide
Proper Disposal of 4-(2-Bromoethyl)benzonitrile: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-(2-Bromoethyl)benzonitrile is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its contaminated materials effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is a combustible solid that is harmful if swallowed and can cause skin and eye irritation.[1] Some data also suggests it may cause respiratory irritation.[1] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Do not discharge the chemical or its containers into sewer systems or waterways.[3]
Step 1: Segregation and Collection
-
Solid Waste: Collect un-used this compound and any grossly contaminated materials (e.g., weighing paper, stir bars) in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled container for halogenated organic waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Step 2: Container Management
-
Ensure waste containers are made of a compatible material and are in good condition.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Keep containers securely closed when not in use and store them in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Step 3: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[3]
-
Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in the appropriate liquid waste container.
-
Final Disposal of Rinsed Containers: Once triple-rinsed, the container can be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal company with an accurate inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
III. Quantitative Data Summary
Currently, publicly available Safety Data Sheets do not provide specific quantitative data such as concentration limits for the disposal of this compound. The primary guidance is for the material to be handled by a licensed chemical destruction facility.
| Parameter | Value |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing or a licensed chemical destruction plant.[3] |
| Environmental Release | Do not discharge to sewer systems or drains.[3][4][5] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-(2-Bromoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4-(2-Bromoethyl)benzonitrile. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as an acute oral toxicant and can cause skin, eye, and respiratory irritation.[1][2]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrN[3] |
| Molecular Weight | 210.07 g/mol [1] |
| Form | Solid[1] |
| Storage Class | 11 - Combustible Solids[1] |
Operational Plan for Safe Handling
Adherence to the following operational plan is mandatory for all personnel handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Eye Wash and Safety Shower: Ensure that a calibrated and unobstructed emergency eyewash station and safety shower are readily accessible in the immediate work area.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The following PPE is required at all times when handling this compound:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[7] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[7][8]
-
Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide good short-term protection.[7] For prolonged contact or when handling larger quantities, consult the glove manufacturer's compatibility chart to select the most appropriate material.[9] Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A flame-resistant lab coat should be worn and fully buttoned.[7] Clothing made of cotton or other non-synthetic materials should be worn underneath.[7] Avoid polyester or acrylic fabrics.[7]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required.[7]
Handling Procedures
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.[3]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by removing any unnecessary items and ensuring the fume hood is functioning correctly.
-
-
During Handling:
-
Storage:
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with soap and plenty of water.[10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
-
Spill Response:
Disposal Plan
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[6] All waste must be placed in a properly labeled, sealed container.
-
Regulatory Compliance: Follow all local, regional, and national regulations for hazardous waste disposal.[6]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound Supplier in China [nj-finechem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
